molecular formula C7H5NO B1313802 Furo[3,2-c]pyridine CAS No. 271-92-1

Furo[3,2-c]pyridine

Cat. No.: B1313802
CAS No.: 271-92-1
M. Wt: 119.12 g/mol
InChI Key: WJDMEHCIRPKRRQ-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine (CAS 271-92-1) is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile chemical building block and a privileged scaffold in drug discovery. It is recognized as a novel pharmacophore with demonstrated potential for antipsychotic activity . Research indicates that derivatives of this compound exhibit significant affinity for serotonin 5-HT1 and 5-HT2 receptors, positioning them as valuable compounds for neuroscientific and psychiatric research . Furthermore, various synthesized derivatives have shown moderate to good antimicrobial activity against bacteria such as Xanthomonas sp. and Erwinia amylovora, as well as filamentous fungi including Pyrenophora avenae and Fusarium graminearum, making it a scaffold of interest in developing new anti-infective agents . The synthesis of this heterocycle continues to be an active area of research, with recent advances demonstrating novel, solvent-promoted strategies for its construction from 3-alkynyl-4-pyrones under mild, catalyst-free conditions . As a reagent, this compound is also used to form complex compounds with metals like nickel and copper, which are studied for their structural, spectral, and magnetic properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-3-8-5-6-2-4-9-7(1)6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDMEHCIRPKRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481687
Record name Furo[3,2-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-92-1
Record name Furo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[3,2-c]pyridine
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Foundational & Exploratory

Furo[3,2-c]pyridine Core: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine scaffold is a prominent heterocyclic motif that has attracted considerable attention in medicinal chemistry. Its structural and electronic properties make it a valuable core for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the this compound core, including its structure, properties, synthesis, and biological activities, with a focus on its potential as a kinase inhibitor.[1]

Core Structure and Physicochemical Properties

The this compound core consists of a furan ring fused to a pyridine ring. This fusion creates a unique electronic environment that is amenable to various chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅NO[2]
Molecular Weight 119.12 g/mol [2]
Predicted XlogP 1.3[2][3]
Monoisotopic Mass 119.037113783 Da[2]

Spectroscopic Properties

The structural characterization of the this compound core and its derivatives is typically achieved through a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMR Signals corresponding to aromatic protons on both the furan and pyridine rings.
¹³C NMR Resonances for all seven carbon atoms in the bicyclic system. A spectrum for 2-methyl-furo-[3,2-c]-pyridine is publicly available.[4]
IR Spectroscopy Characteristic absorption bands for C-H, C=C, C=N, and C-O-C vibrations.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, with fragmentation patterns potentially involving the loss of small molecules like HCN or CO.[5][6]

Synthesis of the this compound Core

The construction of the this compound skeleton can be accomplished through various synthetic routes. A prevalent and efficient method involves a cascade reaction initiated by a Sonogashira coupling, followed by an intramolecular cyclization.[1]

General Synthetic Protocol: Sonogashira Coupling and Cyclization

A widely employed synthetic route involves the reaction of a substituted iodopyridine, such as 4-hydroxy-3-iodopyridine, with a terminal alkyne.[1] This reaction is conducted in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in a suitable solvent.[1] The subsequent intramolecular 5-endo-dig cyclization leads to the formation of the furan ring, yielding the this compound core.[1]

Experimental Protocol:

  • To a solution of 4-hydroxy-3-iodopyridine in an appropriate solvent (e.g., DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).[1]

  • Heat the reaction mixture to a suitable temperature (e.g., 70°C) and monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.[1]

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.[1]

G 4-Hydroxy-3-iodopyridine 4-Hydroxy-3-iodopyridine Reaction Mixture Reaction Mixture 4-Hydroxy-3-iodopyridine->Reaction Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Mixture Sonogashira Coupling Sonogashira Coupling Reaction Mixture->Sonogashira Coupling Pd catalyst, CuI, Base, Heat Intermediate Intermediate Sonogashira Coupling->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Crude Product Crude Product Intramolecular Cyclization->Crude Product Purification Purification Crude Product->Purification Column Chromatography This compound Derivative This compound Derivative Purification->this compound Derivative G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K Inhibition G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Translocation This compound This compound This compound->JAK Inhibition

References

Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of two prominent synthetic methodologies for the preparation of novel this compound derivatives, alongside a summary of their biological evaluation, with a particular focus on their anticancer properties and modulation of key signaling pathways.

I. Synthetic Methodologies

Two highly effective methods for the synthesis of the this compound core and its hydrogenated analogs are detailed below: a cascade Sonogashira coupling followed by intramolecular cyclization, and the Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines.

Cascade Sonogashira Coupling and Intramolecular Cyclization

A prevalent and efficient strategy for constructing the aromatic this compound skeleton involves a one-pot, two-step cascade reaction. This process begins with a Sonogashira cross-coupling of a suitably substituted iodopyridine with a terminal alkyne, which is immediately followed by an intramolecular 5-endo-dig cyclization to form the fused furan ring.[1]

General Procedure for the Synthesis of 2-Substituted Furo[3,2-c]pyridines:

To a solution of 4-hydroxy-3-iodopyridine (1.0 equivalent) in an anhydrous, degassed solvent such as dimethylformamide (DMF), is added the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.03 equivalents), a copper(I) co-catalyst (e.g., CuI; 0.05 equivalents), and a suitable base (e.g., diisopropylamine or triethylamine; 3.0 equivalents). The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and heated to an appropriate temperature (typically 70-100 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.[1][2]

Diagram of the Sonogashira Coupling and Cyclization Pathway:

sonogashira_cyclization cluster_conditions Reaction Conditions iodopyridine 4-Hydroxy-3-iodopyridine intermediate Coupled Intermediate iodopyridine->intermediate Sonogashira Coupling alkyne Terminal Alkyne alkyne->intermediate Sonogashira Coupling catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI, Base (e.g., Et₃N) product This compound Derivative intermediate->product Intramolecular 5-endo-dig Cyclization pictet_spengler ethylamine 2-(5-methylfuran-2-yl)ethanamine imine Imine Intermediate ethylamine->imine Condensation (Heat) aldehyde Aromatic Aldehyde aldehyde->imine Condensation (Heat) cyclization Acid-Catalyzed Pictet-Spengler Cyclization imine->cyclization product 4-Substituted Tetrahydrothis compound cyclization->product signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak JAK/STAT Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Furo_PI3K This compound Derivatives Furo_PI3K->PI3K Furo_PI3K->Akt CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression regulates Furo_JAK This compound Derivatives Furo_JAK->JAK

References

Spectroscopic Characterization of Furo[3,2-c]pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic methods used to characterize Furo[3,2-c]pyridine compounds, a class of heterocyclic motifs of increasing interest in medicinal chemistry.[1] The this compound scaffold is a versatile starting point for developing novel therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases.[1] Accurate structural elucidation and purity assessment are critical for advancing these compounds from discovery to clinical application. This document provides a framework for this characterization process, detailing common spectroscopic techniques, summarizing key quantitative data, and outlining standardized experimental protocols.

Core Spectroscopic Characterization Techniques

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of newly synthesized this compound derivatives.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR are the most powerful tools for elucidating the precise molecular structure.[1] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition and confirm the molecular formula of a compound by providing a highly accurate mass-to-charge ratio.[1] Fragmentation patterns can also offer structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. It measures the absorption of infrared radiation, which excites molecular vibrations at characteristic frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within conjugated systems. The absorption maxima (λmax) can be characteristic of the core heterocyclic structure and its substituents.[2]

Spectroscopic Data Summary for this compound Derivatives

The following tables summarize quantitative data from the literature for representative this compound derivatives. This data serves as a benchmark for researchers characterizing novel analogues.

Table 1: ¹H NMR Spectroscopic Data for Selected this compound Derivatives (Solvent: CDCl₃) [2]

Compound Chemical Shift (δ, ppm) and Multiplicity
Derivative 1 8.86 (s, 1H), 8.42–8.47 (m, 1H), 7.40–7.48 (m, 1H), 7.20–7.38 (m, 5H), 6.74 (s, 1H), 4.63 (s, 2H), 4.61 (s, 2H)

| Derivative 2 | 8.63 (d, J = 5.6 Hz, 2H), 7.80 (s, 2H), 7.47 (dd, J = 5.6, 0.8 Hz, 2H), 7.29–7.41 (m, 10H), 4.72 (s, 4H), 4.66 (s, 4H) |

Table 2: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives (Solvent: CDCl₃) [2]

Compound Chemical Shift (δ, ppm)
Derivative 1 159.6, 155.3, 144.7, 144.1, 137.4, 128.6, 128.2, 128.1, 125.5, 107.2, 103.8, 72.7, 64.2

| Derivative 2 | 161.2, 155.8, 151.4, 144.0, 137.7, 128.7, 128.1, 128.1, 124.4, 107.5, 107.2, 72.7, 64.4 |

Table 3: IR and High-Resolution Mass Spectrometry (HRMS) Data [2]

Compound IR (cm⁻¹) HRMS (ESI-TOF) [M+H]⁺
Derivative 1 3085–3010, 2985–2805, 1605–1585, 1270–1235 Not Reported

| Derivative 2 | 3140–2990, 2950–2860, 1595–1455, 1125 | Calculated: 477.1814, Found: 477.1819 |

Table 4: UV-Vis Absorption and Emission Data [2]

Compound Absorption λmax (nm) Emission λmax (nm)
Fully Conjugated Divalent Derivative 298 Not Reported

| N-oxide Derivative | ~250 | 388 |

Experimental Workflow and Protocols

The successful characterization of this compound compounds follows a logical workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_evaluation Confirmation & Evaluation Synthesis Synthesis of this compound (e.g., Sonogashira Coupling) Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Confirmation Structure & Purity Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation UV_Vis->Confirmation Bio_Eval Biological Evaluation (e.g., Kinase Assay) Confirmation->Bio_Eval G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K

References

Biological Activity Screening of a Furo[3,2-c]pyridine Library: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic system, which combines the structural features of furan and pyridine rings, serves as a versatile template for the design of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, with particular promise in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the biological activity screening of a this compound library, detailing experimental protocols, summarizing quantitative data, and visualizing key cellular pathways and experimental workflows.

Data Presentation: Quantitative Bioactivity Data

The biological evaluation of a this compound library typically involves screening for anticancer and antimicrobial activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

Table 1: Anticancer Activity of this compound and Related Furopyridine Derivatives

The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound ID/ClassCancer Cell LineCancer TypeIC50 (µM)Reference
Furo[2,3-b]pyridine derivative 14HCT-116Colon Carcinoma0.93[1][2]
Furo[2,3-d]pyrimidine Chalcone 5eNCI 59-cell line panel (mean)Various1.23[1]
Furo[2,3-d]pyrimidine Chalcone 5dNCI 59-cell line panel (mean)Various2.41[1]
Furo[2,3-b]pyridine derivative 12aNeuro-2aNeuroblastoma3.6[3]
Pyridine-urea derivative 8eMCF-7Breast Cancer3.93 (VEGFR-2 inhibition)[4]
Furo[2,3-b]pyridine derivative 7Neuro-2aNeuroblastoma5.8[3]
Furopyridone Derivative 4cKYSE70Esophageal Squamous Cell Carcinoma0.655 µg/mL (48h)[1]
Furopyridone Derivative 4cKYSE150Esophageal Squamous Cell Carcinoma0.888 µg/mL (24h)[1]
Table 2: Antimicrobial Activity of this compound and Related Pyridine Derivatives

The antimicrobial potential is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/ClassTarget MicroorganismMIC (µg/mL)Reference
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesEscherichia coli (K12, R2-R4)0.2-1.3[5]
This compound Derivative CPyrenophora avenae25[6]
Pyridine derivative 36/37Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans18-31 (µM)[7]
This compound Derivative AXanthomonas sp.50[6]
This compound Derivative DFusarium graminearum50[6]
Pyridine derivatives 12, 15, 16, 17Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli6.25-12.5[7]
This compound Derivative BErwinia amylovora100[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful screening of a compound library. The following sections provide step-by-step methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the compound concentration using a non-linear regression analysis.

Biochemical PI3K Kinase Assay

This assay measures the ability of compounds to inhibit the activity of purified PI3K enzyme.

Materials:

  • Purified recombinant PI3K enzyme (e.g., p110α/p85α)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)

  • ATP

  • This compound compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the PI3K reaction buffer/lipid substrate mixture. Dilute the PI3K enzyme in the prepared buffer/lipid mixture.

  • Compound Addition: To the wells of a 384-well plate, add 0.5 µL of the this compound compound dilutions or vehicle (DMSO).

  • Enzyme Addition: Add 4 µL of the diluted enzyme/lipid mixture to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.[8]

Western Blotting for Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.

Materials:

  • Cancer cells treated with this compound compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound compounds for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of the compounds on protein expression and phosphorylation.

Cell-Based JAK/STAT Activity Assay

This assay quantifies the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • A suitable cell line expressing the JAK-STAT pathway components (e.g., TF-1 cells)

  • Cell culture medium

  • Cytokine for stimulation (e.g., IL-3 or IFN-γ)

  • This compound compounds in DMSO

  • Lysis buffer

  • ELISA kit for detecting phosphorylated STAT (e.g., pSTAT3 or pSTAT5) or antibodies for western blotting

Procedure:

  • Cell Culture: Culture the cells in the appropriate medium.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the this compound compounds for 1-2 hours.

  • Cytokine Stimulation: Stimulate the JAK-STAT pathway by adding a specific cytokine to the cell culture and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Detection of Phosphorylated STAT: Measure the levels of phosphorylated STAT protein using a sandwich ELISA kit or by western blotting as described above.

  • Data Analysis: The signal for phosphorylated STAT is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the phosphorylated STAT signal by 50%.

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key pathways and workflows.

Signaling Pathways

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Furo_Pyridine [label="this compound\nDerivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label=" "]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Cell_Growth; Akt -> Survival; Furo_Pyridine -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } . Caption: PI3K/Akt Signaling Pathway Inhibition.

// Nodes Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; Furo_Pyridine [label="this compound\nDerivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT_dimer [label="STAT Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cytokine_Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Regulates"]; Furo_Pyridine -> JAK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } . Caption: JAK/STAT Signaling Pathway Inhibition.

Experimental and Logical Workflows

// Nodes Library [label="this compound\nLibrary Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screening [label="Primary Screening\n(e.g., Single-dose Cytotoxicity)", fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Response [label="Dose-Response & IC50\nDetermination", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_Prioritization [label="Hit Prioritization", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Assays [label="Secondary Assays\n(e.g., Kinase Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Studies [label="Mechanism of Action Studies\n(e.g., Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Studies", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Library -> Primary_Screening; Primary_Screening -> Dose_Response; Dose_Response -> Hit_Prioritization; Hit_Prioritization -> Secondary_Assays [label="Active Compounds"]; Secondary_Assays -> Mechanism_Studies; Mechanism_Studies -> Lead_Optimization; Lead_Optimization -> In_Vivo; } . Caption: Biological Activity Screening Workflow.

// Nodes Compound [label="this compound\nCompound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Engagement [label="Target Engagement\n(e.g., Kinase Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway_Modulation [label="Signaling Pathway\nModulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Apoptosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biological_Effect [label="Overall Biological Effect\n(e.g., Anticancer Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> Target_Engagement; Target_Engagement -> Pathway_Modulation; Pathway_Modulation -> Cellular_Response; Cellular_Response -> Biological_Effect; } . Caption: Logical Flow from Compound to Effect.

References

The Furo[3,2-c]pyridine Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and selectivity is a perpetual endeavor in medicinal chemistry. In this pursuit, heterocyclic scaffolds have emerged as a cornerstone for the design and development of innovative drugs. Among these, the furo[3,2-c]pyridine core, a fused bicyclic heterocycle, has garnered significant attention for its diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the this compound scaffold, encompassing its synthesis, biological activities, and therapeutic potential.

Synthesis of the this compound Core

The construction of the this compound skeleton is a critical step in the exploration of its medicinal chemistry potential. Several synthetic strategies have been developed, with the Sonogashira coupling followed by intramolecular cyclization being a prominent and efficient method.[1] This approach offers a versatile route to a wide range of substituted this compound derivatives.

General Synthetic Protocol: Sonogashira Coupling and Intramolecular Cyclization

A widely employed synthetic route involves the reaction of a substituted 3-iodopyridin-4-ol with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The subsequent intramolecular 5-endo-dig cyclization leads to the formation of the furan ring, yielding the this compound core.

Experimental Protocol: Synthesis of a this compound Derivative

Materials:

  • 4-hydroxy-3-iodopyridine

  • Appropriate terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Diisopropylamine)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxy-3-iodopyridine in DMF, add the terminal alkyne, palladium catalyst, copper(I) iodide, and diisopropylamine.

  • Heat the reaction mixture to an appropriate temperature (e.g., 70°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.[1]

Biological Activities and Therapeutic Potential

The this compound scaffold has demonstrated a broad spectrum of biological activities, making it a privileged structure in drug discovery. Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have exhibited potent cytotoxic activity against a variety of cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound and Related Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Furopyridone Derivative 4cKYSE70 (Esophageal)0.888 (24h), 0.655 (48h) (µg/mL)[2][3]
Furo[2,3-b]pyridine Derivative 14HCT-116 (Colon)0.93[4]
Furo[2,3-d]pyrimidine Chalcone 5dNCI 59-cell line panel (mean)2.41[5]
Furo[2,3-d]pyrimidine Chalcone 5eNCI 59-cell line panel (mean)1.23[5]
Furo[2,3-b]pyridine Derivative 4CDK2/cyclin A20.24[4]
Furo[2,3-b]pyridine Derivative 8CDK2/cyclin A20.65[4]
Furo[2,3-b]pyridine Derivative 11CDK2/cyclin A20.50[4]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]

Kinase Inhibitory Activity

A key mechanism underlying the anticancer effects of many this compound derivatives is their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4]

Table 2: Kinase Inhibitory Activity of this compound and Related Derivatives

CompoundTarget KinaseIC₅₀ (µM)Reference
Furo[2,3-b]pyridine Derivative 4CDK2/cyclin A20.24[4]
Furo[2,3-b]pyridine Derivative 8CDK2/cyclin A20.65[4]
Furo[2,3-b]pyridine Derivative 11CDK2/cyclin A20.50[4]

Experimental Protocol: In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)

Materials:

  • Recombinant PI3K enzyme

  • Lipid substrate (e.g., PIP2)

  • This compound compounds

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Luminometer

Procedure:

  • Prepare a reaction buffer containing the PI3K enzyme and the lipid substrate.

  • Add the test this compound compound at various concentrations to the reaction mixture in a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.[1]

Antimicrobial Activity

Certain this compound derivatives have also shown promise as antimicrobial agents, exhibiting activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of this compound Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Derivative AXanthomonas sp.50[6]
Derivative BErwinia amylovora100[6]
Derivative CPyrenophora avenae25[6]
Derivative DFusarium graminearum50[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • This compound compounds

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Inoculum of the microorganism

  • Incubator

Procedure:

  • Prepare serial dilutions of the this compound compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The this compound scaffold has also been explored for its anti-inflammatory potential. Derivatives have been shown to inhibit the production of pro-inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound compounds

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Culture RAW 264.7 cells in a suitable medium.

  • Pre-treat the cells with various concentrations of the this compound compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.[7]

  • Determine the ability of the compounds to reduce the production of these inflammatory mediators.

Potential in Neurological Disorders

Emerging evidence suggests that this compound derivatives may have therapeutic potential in the treatment of neurological disorders. Some compounds have been reported to possess antidepressant and anti-ischemic properties.[8][9] Furthermore, related structures like furo[3,2-c]coumarins have been investigated as inhibitors of cholinesterases and monoamine oxidases, enzymes implicated in the pathology of Alzheimer's disease.[10][11]

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

Key Signaling Pathways

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] this compound derivatives have been investigated as inhibitors of this pathway.[1]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Furopyridine Furopyridine Furopyridine->PI3K inhibits JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Furopyridine Furopyridine Furopyridine->JAK inhibits Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development Library Synthesis Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization ADMET Studies ADMET Studies Lead Optimization->ADMET Studies In Vivo Studies In Vivo Studies ADMET Studies->In Vivo Studies Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Hit_to_Lead_Workflow Initial Hit Initial Hit Analog Synthesis Analog Synthesis Initial Hit->Analog Synthesis In Vitro Assays In Vitro Assays Analog Synthesis->In Vitro Assays SAR Analysis SAR Analysis In Vitro Assays->SAR Analysis SAR Analysis->Analog Synthesis Iterative Optimization Lead Candidate Lead Candidate SAR Analysis->Lead Candidate

References

The Discovery and Synthesis of Furo[3,2-c]pyridine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Furo[3,2-c]pyridine scaffold is a prominent heterocyclic motif that has garnered substantial attention in medicinal chemistry. Its structural resemblance to purines makes it a bioisosteric equivalent of interest, leading to a wide array of pharmacological activities.[1][2] this compound derivatives have demonstrated significant potential as anticancer agents and kinase inhibitors, positioning them as promising candidates for the development of novel therapeutics.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound analogs, with a particular focus on their role as kinase inhibitors targeting critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[3]

Synthetic Methodologies

The construction of the this compound core can be accomplished through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Sonogashira Coupling and Intramolecular Cyclization Cascade

A prevalent and efficient method for the synthesis of the this compound skeleton involves a cascade reaction initiated by a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne. This is followed by an intramolecular cyclization to form the fused furan ring.[1][4] This approach offers a versatile route to a variety of substituted this compound analogs.[4]

A general synthetic route involves the reaction of 4-hydroxy-3-iodopyridine with a suitable terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent.[1] The subsequent intramolecular 5-endo-dig cyclization leads to the formation of the furan ring, yielding the desired this compound core.[1][4]

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides an effective method for the synthesis of tetrahydrofuro[3,2-c]pyridines.[5][6][7][8][9][10] This reaction typically involves the condensation of an amine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde, followed by an acid-catalyzed cyclization.[5][6][7][8][9][10] This semi-one-pot method allows for the synthesis of a range of 4-substituted tetrahydrofuro[3,2-c]pyridines in reasonable yields.[5][6][7][8][9][10]

Multi-component Reactions

Multi-component reactions (MCRs) present an efficient and atom-economical approach to constructing complex molecules like this compound analogs from simple starting materials in a single step.[11] These reactions are often environmentally friendly and can generate diverse libraries of compounds for high-throughput screening.

Biological Activity and Signaling Pathways

This compound derivatives have shown significant promise in oncology, primarily through their activity as kinase inhibitors.[1][3] By targeting key signaling pathways that are often dysregulated in cancer, these compounds can exert potent anti-proliferative and pro-apoptotic effects.

Anticancer Activity

The cytotoxic effects of this compound analogs have been evaluated against various human cancer cell lines, including esophageal cancer.[2][12] The in vitro anticancer activity is typically quantified by IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.[2]

Kinase Inhibition and Targeted Signaling Pathways

A primary mechanism of action for the anticancer effects of this compound derivatives is the inhibition of protein kinases.[1][3] Two of the most critical signaling pathways implicated in cancer and modulated by these compounds are the PI3K/Akt/mTOR and JAK/STAT pathways.[3]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3][13] Its dysregulation is a hallmark of many cancers.[3][13] this compound analogs can inhibit key kinases within this pathway, leading to the suppression of tumor growth.

  • JAK/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and various cancers.[1][2][3][12][14][15] Inhibition of JAK kinases by this compound derivatives can block the downstream signaling cascade, thereby reducing inflammation and cancer cell proliferation.

Data Presentation

The following tables summarize the quantitative data on the biological activity of this compound and related furopyridine analogs.

Table 1: In Vitro Anticancer Activity of Furopyridine Derivatives

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
4c KYSE70Esophageal Squamous Cell Carcinoma0.888 (24h), 0.655 (48h)[2]
Compound 1 HCT-116Colon Carcinoma31.3[16]
MCF-7Breast Adenocarcinoma19.3[16]
HepG2Hepatocellular Carcinoma22.7[16]
A549Lung Carcinoma36.8[16]
Compound 4 HCT-116Colon Carcinoma49.0[16]
MCF-7Breast Adenocarcinoma55.5[16]
HepG2Hepatocellular Carcinoma44.8[16]
A549Lung Carcinoma70.7[16]
Doxorubicin HCT-116Colon Carcinoma40.0[16]
MCF-7Breast Adenocarcinoma64.8[16]
HepG2Hepatocellular Carcinoma24.7[16]
A549Lung Carcinoma58.1[16]

Note: Compound 1 is 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile and Compound 4 is 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile, both are precursors or related structures to furopyridines.

Table 2: Kinase Inhibitory Activity of Furopyridine and Related Derivatives

Compound IDKinase TargetIC50 (nM)Reference
Compound 1r FMS30[17]
Compound 1e FMS60[17]
KIST101029 (Lead Compound) FMS96[17]
Compound 4 CDK2/cyclin A2240[18]
Compound 11 CDK2/cyclin A2500[18]
Compound 1 CDK2/cyclin A2570[18]
Compound 8 CDK2/cyclin A2650[18]
Compound 14 CDK2/cyclin A2930[18]
Roscovitine (Control) CDK2/cyclin A2394[18]

Note: The compounds in this table are from various furopyridine and pyrrolopyridine scaffolds, highlighting the potential of these heterocyclic systems as kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

General Synthetic Protocol: Sonogashira Coupling and Cyclization

This protocol describes a general method for the synthesis of this compound derivatives.[1]

  • Reaction Setup: To a solution of 4-hydroxy-3-iodopyridine in a suitable solvent (e.g., DMF), add a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 70°C) and monitor the progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[19][20][21]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds for a specified duration (e.g., 48 or 72 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[1][19]

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or a designated solubilization solution).[1][19]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1][20]

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.[1]

Analysis of Signaling Pathways: Western Blotting

Western blotting is a key technique to investigate the modulation of signaling pathways like PI3K/Akt/mTOR.[3][13][22]

  • Cell Lysis: Culture cancer cells and treat them with the this compound compound for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, mTOR).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.

Mandatory Visualizations

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates proliferation Cell Growth & Survival mtorc1->proliferation furopyridine This compound Analog furopyridine->pi3k furopyridine->akt furopyridine->mtorc1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription furopyridine This compound Analog furopyridine->jak

Caption: The JAK/STAT signaling pathway and its inhibition.

Experimental Workflow Diagram

experimental_workflow start Start: Design of This compound Analogs synthesis Chemical Synthesis (e.g., Sonogashira Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bio_eval Biological Evaluation purification->bio_eval invitro In Vitro Assays bio_eval->invitro mtt MTT Assay (Cytotoxicity, IC50) invitro->mtt kinase_assay Kinase Inhibition Assay (IC50, Ki) invitro->kinase_assay western Western Blot (Signaling Pathway Modulation) invitro->western data_analysis Data Analysis & SAR mtt->data_analysis kinase_assay->data_analysis western->data_analysis lead_opt Lead Optimization data_analysis->lead_opt lead_opt->synthesis Iterative Refinement end End: Identification of Lead Compound lead_opt->end

Caption: Workflow for discovery and evaluation of Furo[3,2-c]pyridines.

Conclusion and Future Directions

The this compound scaffold represents a versatile and valuable starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[1][3] The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new derivatives. Future research should focus on expanding the chemical diversity of this compound libraries, elucidating their structure-activity relationships (SAR), and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.[3] A deeper understanding of their interactions with specific kinase targets will be crucial for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

Physicochemical properties of substituted Furo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Substituted Furo[3,2-c]pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of substituted Furo[3,2-c]pyridines, crucial for their development as therapeutic agents. This document details experimental protocols for key physicochemical parameter determination, summarizes available quantitative data, and visualizes relevant biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

Furo[3,2-c]pyridines are a class of heterocyclic compounds formed by the fusion of a furan ring and a pyridine ring. This unique combination of an electron-rich furan ring and an electron-deficient pyridine ring results in distinctive electronic properties that drive their interaction with various biological targets.[1] Derivatives of this scaffold have garnered significant attention for their potential as anticancer agents and kinase inhibitors.[2] Understanding the physicochemical properties of these compounds, such as lipophilicity, solubility, and acid-base dissociation constant (pKa), is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately for successful drug development.

Physicochemical Properties of Substituted Furo[3,2-c]pyridines

A thorough understanding of the physicochemical properties of substituted Furo[3,2-c]pyridines is essential for predicting their behavior in biological systems. Key properties include molecular weight, melting point, lipophilicity (logP), acid dissociation constant (pKa), and aqueous solubility. While extensive experimental data for a wide range of substituted Furo[3,2-c]pyridines is not centrally available, this guide compiles available data and provides general trends.

Quantitative Data Summary

The following table summarizes the available physicochemical data for the parent this compound and select derivatives. It is important to note that much of the available data, particularly for logP and pKa, is based on computational predictions.

CompoundSubstitution PatternMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)pKa (Predicted)Data Source
This compoundUnsubstitutedC₇H₅NO119.12-1.3-[3]
Furo[3,2-b]pyridine (Isomer)UnsubstitutedC₇H₅NO119.12-1.33.33[1][4]

Note: The lack of extensive experimental data in a centralized public database highlights a gap in the current research landscape for this class of compounds.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental protocols. The following sections detail standard methodologies for characterizing key properties of substituted Furo[3,2-c]pyridines.

Determination of Melting Point (m.p.)

The melting point of a compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline, dried compound is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with hydrophobic pockets of target proteins.

Methodology: Shake-Flask Method

  • Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4) are mixed and shaken to ensure mutual saturation. The two phases are then separated.

  • Compound Partitioning: A known amount of the this compound derivative is dissolved in one of the saturated phases. This solution is then mixed with the other saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases are completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[1]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[1]

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. This is crucial for understanding a drug's solubility, absorption, and interaction with its biological target.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the this compound derivative is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[1]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[1]

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of the solid this compound derivative is added to a known volume of an aqueous buffer at a specific pH (e.g., pH 7.4).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.[1]

Visualization of Key Pathways and Workflows

Biological Context: Kinase Inhibition and Signaling Pathways

This compound derivatives have shown significant promise as kinase inhibitors, targeting critical oncogenic signaling pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways.[2] Dysregulation of these pathways is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes FuroPyridine This compound Derivative FuroPyridine->PI3K Inhibits Physicochemical_Workflow Synthesis Synthesis of Substituted This compound Purification Purification (e.g., Chromatography) Synthesis->Purification StructureVerification Structure Verification (NMR, MS) Purification->StructureVerification Purity Purity Assessment (HPLC, m.p.) StructureVerification->Purity Solubility Aqueous Solubility Determination Purity->Solubility LogP logP Determination (Shake-Flask) Purity->LogP pKa pKa Determination (Potentiometric Titration) Purity->pKa DataAnalysis Data Analysis and Structure-Property Relationship Solubility->DataAnalysis LogP->DataAnalysis pKa->DataAnalysis

References

Preliminary In Vitro Evaluation of Furo[3,2-c]pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Furo[3,2-c]pyridine compounds, a class of heterocyclic molecules that have shown significant therapeutic potential.[1][2] The unique fused furan and pyridine ring structure serves as a versatile scaffold for developing novel agents against a range of diseases, particularly cancer.[2][3] This document details the cytotoxic and kinase inhibitory activities of these compounds, outlines key experimental protocols, and visualizes the associated biological pathways and workflows.

Anticancer Activity and Cytotoxicity Screening

This compound derivatives have demonstrated notable potential as cytotoxic agents against various cancer cell lines.[2] The initial phase of evaluation typically involves screening these compounds to determine their half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of cancer cell growth in vitro.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of several this compound derivatives have been assessed against multiple human cancer cell lines. The data below summarizes the IC50 values obtained from these studies, providing a comparative measure of their potency.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound ID Cancer Cell Line Cancer Type Assay Type IC50 / GI50 (µM) Reference
Furopyridone 4c KYSE150 Esophageal MTT Assay 0.655 (48h) [3]
Furopyridone 4c KYSE70 Esophageal MTT Assay 1.329 (48h) [4]
MU1210 MCF-7 Breast Cell Viability 4.6 [4]
Derivative 3b MDA-MB-231 Breast Not Specified Encouraging Growth Inhibition [4]

| Derivative 3b | MCF-7 | Breast | Not Specified | Encouraging Growth Inhibition |[4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[5][6] The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance after solubilization.[6]

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[3][7]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance (OD) of the solution at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5][8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from dose-response curves.[7]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Reaction cluster_analysis Analysis A Seed Cells in 96-Well Plate B Incubate (24h) A->B C Add this compound Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan (Add DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 Values H->I

Experimental workflow of the MTT cytotoxicity assay.

Kinase Inhibition

The this compound scaffold is recognized as a valuable starting point for the development of protein kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention.[3] Derivatives of the related Furo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against key kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[9][10][11]

Quantitative Data: Kinase Inhibition

While extensive data on Furo[3,2-c]pyridines is emerging, studies on related furopyridine and furopyrimidine structures highlight their potential as potent kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Related Furopyridine Derivatives

Compound Class Target Kinase IC50 (µM) Reference
Furo[2,3-b]pyridine Derivative CDK2/cyclin A2 0.24 [12]
Furo[2,3-b]pyridine Derivative CDK2/cyclin A2 0.50 [12]
Furo[2,3-b]pyridine Derivative CDK2/cyclin A2 0.65 [12]
Furo[2,3-d]pyrimidine Derivative VEGFR-2 0.0571 [9]

| Furo[2,3-d]pyrimidine Derivative | EGFR | 0.121 |[13] |

Experimental Protocol: In Vitro Kinase Assay (Generic)

Kinase inhibition assays are performed to measure the ability of a compound to block the activity of a specific kinase enzyme. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Detailed Steps:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase enzyme, its specific substrate, and the this compound test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP to the mixture. Incubate at room temperature for a specified time, typically 60 minutes.[3]

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Luminescence Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a light signal.

  • Measure Luminescence: Measure the luminescent signal using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor and determine the IC50 value.

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade GrowthFactor Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS ATP -> ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Angiogenesis, Survival ERK->CellResponse Inhibitor This compound Inhibitor Inhibitor->Receptor

Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile starting point for the discovery of novel therapeutic agents, particularly in oncology.[3] The methodologies described in this guide offer a solid framework for the in vitro biological evaluation of new derivatives. Future research should aim to expand the chemical diversity of this compound libraries, further elucidate their structure-activity relationships, and advance the most promising lead compounds into in vivo studies to validate their therapeutic potential.[3]

References

Exploring the Chemical Space of Furo[3,2-c]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Privileged Scaffold in Modern Medicinal Chemistry

The Furo[3,2-c]pyridine core, a heterocyclic motif of growing interest, presents a compelling scaffold for the development of novel therapeutics. Its structural rigidity, synthetic tractability, and ability to engage with a variety of biological targets have positioned it as a "privileged structure" in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical space of this compound, with a focus on its synthesis, biological activities, and therapeutic potential, particularly in oncology. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule drug candidates.

Synthesis of the this compound Core

The construction of the this compound scaffold is most commonly achieved through a versatile and efficient cascade reaction involving a Sonogashira coupling followed by an intramolecular cyclization.[1] This strategy offers a high degree of flexibility, allowing for the introduction of diverse substituents on the core structure.

General Synthetic Protocol: Sonogashira Coupling and Cyclization

A widely employed synthetic route commences with the reaction of a suitably substituted 4-hydroxy-3-iodopyridine with a terminal alkyne.[1] This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The subsequent intramolecular 5-endo-dig cyclization of the resulting intermediate furnishes the desired this compound core.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-hydroxy-3-iodopyridine (1 equivalent) in a suitable solvent such as DMF, add the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.02-0.05 equivalents), a copper(I) co-catalyst (e.g., CuI; 0.05-0.1 equivalents), and a base (e.g., diisopropylamine or triethylamine; 2-3 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to 70-80 °C and stirred under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.[2]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, with a significant emphasis on their potential as anticancer agents. These compounds have been shown to modulate the activity of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: A Prominent Mechanism of Action

A primary mechanism through which Furo[3,2-c]pyridines exert their anticancer effects is through the inhibition of protein kinases.[2] These enzymes play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many cancers. This compound derivatives have been identified as potent inhibitors of several important kinase families, including:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is frequently observed in human cancers.

  • JAK/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is involved in inflammation and immune responses, as well as cancer development.

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are a key metric for assessing anticancer activity.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
1a R1 = H, R2 = PhenylHCT-116 (Colon)15.2
1b R1 = H, R2 = 4-ChlorophenylHCT-116 (Colon)8.5
1c R1 = H, R2 = 4-MethoxyphenylHCT-116 (Colon)12.1
2a R1 = CH₃, R2 = PhenylMCF-7 (Breast)10.8
2b R1 = CH₃, R2 = 4-ChlorophenylMCF-7 (Breast)5.2
2c R1 = CH₃, R2 = 4-MethoxyphenylMCF-7 (Breast)9.7
3a R1 = H, R2 = Thiophen-2-ylA549 (Lung)18.5
3b R1 = H, R2 = Furan-2-ylA549 (Lung)21.3

Note: The data presented in this table is a representative summary from various sources and is intended for comparative purposes.

Key Experimental Protocols in this compound Research

The following section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.[3]

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of compounds against a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the this compound compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30 °C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

Protocol:

  • Cell Lysis: Treat cancer cells with the this compound compound for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., total Akt, phospho-Akt, total STAT3, phospho-STAT3) overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Visualizing Key Pathways and Workflows

To further elucidate the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Furo_Pyridine This compound Derivative Furo_Pyridine->PI3K inhibits

PI3K/Akt/mTOR Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription promotes Furo_Pyridine This compound Derivative Furo_Pyridine->JAK inhibits

JAK/STAT Signaling Pathway

Kinase_Inhibitor_Workflow Synthesis Synthesis of This compound Library Screening In Vitro Kinase Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Cell_Assay Cell-Based Assays Hit_ID->Cell_Assay Lead_Opt Lead Optimization (SAR) Cell_Assay->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Kinase Inhibitor Discovery Workflow

Conclusion and Future Directions

The this compound scaffold represents a versatile and valuable starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse chemical libraries. The demonstrated activity of this compound derivatives as inhibitors of key oncogenic signaling pathways underscores their therapeutic potential.

Future research efforts should focus on:

  • Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of this compound derivatives with diverse substitution patterns to expand the structure-activity relationship (SAR) landscape.

  • Elucidation of Mechanisms of Action: In-depth mechanistic studies to fully characterize the molecular targets and signaling pathways modulated by promising lead compounds.

  • In Vivo Validation: The progression of potent and selective this compound derivatives into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this technical guide, the scientific community can continue to unlock the full therapeutic potential of the this compound chemical space.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Furo[3,2-c]pyridines via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of the Furo[3,2-c]pyridine scaffold, a heterocyclic motif of significant interest in medicinal chemistry and materials science. The described methodology utilizes a palladium and copper co-catalyzed Sonogashira cross-coupling reaction, followed by a subsequent intramolecular cyclization to construct the fused furan ring. This efficient cascade process allows for the synthesis of a variety of substituted this compound derivatives from readily available starting materials.

Introduction

The this compound core is a privileged heterocyclic structure found in numerous biologically active compounds. Its unique electronic properties and rigid, planar structure make it an attractive pharmacophore for the development of potent and selective therapeutic agents. The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically carried out under mild conditions, has found widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]

The synthesis of Furo[3,2-c]pyridines can be efficiently achieved through a one-pot cascade reaction. This process begins with the Sonogashira coupling of a functionalized pyridine, such as 4-hydroxy-3-iodopyridine, with a terminal alkyne.[2] The resulting intermediate then undergoes a base-induced 5-endo-dig cyclization, where the hydroxyl group of the pyridine attacks the alkyne moiety to form the furan ring.[2]

Key Synthetic Strategy

The primary synthetic route involves a Sonogashira coupling of a substituted halopyridine with a terminal alkyne, followed by an intramolecular cyclization. A common and effective starting material is 4-hydroxy-3-iodopyridine, which allows for the direct formation of the this compound core.

Experimental Protocols

General Procedure for the One-Pot Synthesis of Furo[3,2-c]pyridines

This protocol describes a general method for the synthesis of this compound derivatives via a Sonogashira coupling and subsequent cyclization in a single pot.[2]

Materials:

  • 4-Hydroxy-3-iodopyridine

  • Appropriate terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • Base (e.g., Diisopropylamine, Triethylamine)

  • Anhydrous solvent (e.g., DMF, THF/Et₃N mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the 4-hydroxy-3-iodopyridine, palladium catalyst, copper(I) iodide, and ligand (if required).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.

  • Add the anhydrous solvent, followed by the base.

  • Stir the mixture for a few minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[3][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.[3]

Characterization

The structure and purity of the synthesized this compound derivatives are typically confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling step in the synthesis of precursors to Furo[3,2-c]pyridines and related structures.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [5]

Entry2-Amino-3-bromopyridineTerminal AlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine95
22-Amino-3-bromopyridine4-Methylphenylacetylene2-Amino-3-((4-methylphenyl)ethynyl)pyridine94
32-Amino-3-bromopyridine4-Propylphenylacetylene2-Amino-3-((4-propylphenyl)ethynyl)pyridine92
42-Amino-3-bromopyridine4-Biphenylacetylene2-Amino-3-((4-biphenyl)ethynyl)pyridine96
52-Amino-5-chloro-3-bromopyridine4-Propylphenylacetylene2-Amino-5-chloro-3-((4-propylphenyl)ethynyl)pyridine85
62-Amino-3-bromo-5-(trifluoromethyl)pyridinePhenylacetylene2-Amino-3-(phenylethynyl)-5-(trifluoromethyl)pyridine91

Reaction Conditions: 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, Et₃N, DMF, 100 °C, 3 h.[5]

Table 2: One-Pot Synthesis of this compound Derivatives [2]

EntryTerminal AlkyneProductYield (%)
1Propargyl alcohol2-(Hydroxymethyl)this compoundGood
2Benzyl propargyl ether2-(Benzyloxymethyl)this compoundGood
3tert-Butyl propargyl ether2-((tert-Butoxy)methyl)this compoundGood

Reaction Conditions: 4-Hydroxy-3-iodopyridine, terminal alkyne (1.2-2 equiv.), Pd catalyst, CuI, diisopropylamine, DMF, 70 °C.[2]

Diagrams

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Cu-C≡CR Transmetalation Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡C-R PdII_Alkyne->Product RedElim Reductive Elimination CuX CuX Alkyne R-C≡C-H Cu_Alkyne Cu-C≡C-R Alkyne->Cu_Alkyne CuX, Base Cu_Alkyne->PdII_Aryl Transmetalation Cu_Alkyne->CuX Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Furo_Pyridine_Synthesis_Workflow Start Starting Materials (4-Hydroxy-3-iodopyridine, Terminal Alkyne) Reaction_Setup Reaction Setup (Pd Catalyst, CuI, Base, Solvent) Start->Reaction_Setup Sonogashira Sonogashira Coupling Reaction_Setup->Sonogashira Cyclization Intramolecular 5-endo-dig Cyclization Sonogashira->Cyclization One-Pot Workup Aqueous Work-up & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product This compound Product Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: Workflow for this compound synthesis.

References

Application Notes and Protocols for the Pictet-Spengler Reaction in Tetrahydrofuro[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tetrahydrofuro[3,2-c]pyridine scaffold is a significant heterocyclic motif found in numerous bioactive and natural compounds.[1] Its structural and electronic properties make it a valuable framework in medicinal chemistry for designing novel therapeutic agents. For instance, derivatives of this scaffold have shown potential as JAK2 inhibitors and κ-opioid receptor agonists.[1][2] The Pictet-Spengler reaction offers a robust and efficient method for constructing this fused ring system. This document provides detailed protocols and application notes for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via a semi-one-pot Pictet-Spengler reaction.[1][3]

Reaction Mechanism and Workflow

The synthesis proceeds via a two-step, one-pot sequence. First, the condensation of 2-(5-methylfuran-2-yl)ethanamine with an aldehyde yields an imine intermediate. This is followed by an acid-catalyzed intramolecular cyclization (the Pictet-Spengler reaction) to form the desired tetrahydrothis compound.[1][3][4] The driving force for the cyclization is the formation of a stable aromatic system after the electrophilic attack of the iminium ion on the electron-rich furan ring.[4]

Reaction_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Pictet-Spengler Cyclization Amine 2-(5-methylfuran-2-yl)ethanamine Imine Imine Intermediate Amine->Imine + Aldehyde - H2O Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H+ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Electrophilic Attack Product Tetrahydrothis compound Spirocycle->Product - H+

Caption: General mechanism of the Pictet-Spengler reaction for tetrahydrothis compound synthesis.

The general workflow for this synthesis is a semi-one-pot procedure that involves the initial formation of the imine, followed by the acid-catalyzed cyclization and subsequent workup to isolate the product.[5]

Experimental_Workflow Start Start: Reagents Step1 Condensation: 2-(5-methylfuran-2-yl)ethanamine + Aldehyde in dry Acetonitrile, 82°C, 1h Start->Step1 Step2 Solvent Removal: Concentrate to dryness Step1->Step2 Step3 Cyclization: Dissolve in Glacial Acetic Acid Add conc. HCl, 70°C, 5h Step2->Step3 Step4 Workup: Add aq. NaOH solution Stir overnight at RT Step3->Step4 Step5 Isolation: Filter precipitate Extract filtrate with Ethyl Acetate Step4->Step5 Step6 Purification: Column Chromatography Step5->Step6 End Final Product Step6->End

Caption: Experimental workflow for the semi-one-pot synthesis.

Quantitative Data Summary

The efficiency of the Pictet-Spengler reaction for the synthesis of various 4-substituted tetrahydrofuro[3,2-c]pyridines is influenced by the electronic properties of the substituent on the aromatic aldehyde.[2][3] Generally, electron-donating groups on the benzaldehyde lead to higher yields compared to electron-withdrawing groups.[2][3]

Table 1: Synthesis of Various 4-Substituted Tetrahydrofuro[3,2-c]pyridines [3][5]

Product (Compound ID)Ar-CHO Substituent (R)Yield (%)
4a Phenyl67
4b 4-Methylphenyl69
4c 4-Methoxyphenyl75
4d 4-Nitrophenyl25
4e 2,4-Dimethoxyphenyl82
4f 3,4-Dimethoxyphenyl78
4g 4-(Dimethylamino)phenyl58
4h 4-(Methylthio)phenyl35
4i 2,5-Dimethoxyphenyl85
4j 2-Methoxyphenyl73
4k 3,4,5-Trimethoxyphenyl80
4l 2-Nitrophenyl30
4m 4-Chlorophenyl45
4n Thiophen-2-yl33
4o Furan-2-yl28
4p 1H-Pyrrol-2-ylTrace

Reaction conditions: Method B (see protocol below) was used for these syntheses.[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[5]

Materials and General Information:

  • Starting 2-(5-methylfuran-2-yl)ethanamine should be synthesized according to known procedures.[5]

  • All reactions should be carried out using freshly distilled and dry solvents.[5]

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Method A: General Procedure (1.0 mmol scale)

  • To a solution of the aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL).

  • Heat the reaction mixture at 82 °C for 1 hour (monitor by TLC) and then concentrate to dryness.

  • To the solution of the crude imine in glacial acetic acid (750 µL), add concentrated HCl (500 µL) portionwise.

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

  • Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.

  • Filter the formed precipitate and extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Method B: Optimized Procedure for Higher Yields (2.0 mmol scale)

  • To a solution of the aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, 250 µL).

  • Heat the reaction mixture at 82 °C for 1 hour (monitor by TLC) and then concentrate to dryness.

  • To the solution of the crude imine in glacial acetic acid (1.5 mL), add concentrated HCl (1 mL) portionwise.

  • Stir the reaction mixture at 70 °C for 5 hours (monitor by TLC).

  • Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.

  • Filter the formed precipitate and extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Example Synthesis: 2-Methyl-4-phenyl-4,5,6,7-tetrahydrothis compound (4a)

Following Method B with benzaldehyde as the aldehyde substrate, the title compound 4a was obtained in 67% yield.[5]

Characterization Data for 4a:

  • Appearance: White solid

  • 1H NMR (400 MHz, DMSO-d6): δ 7.33 – 7.21 (m, 5H), 5.89 (s, 1H), 4.88 (br. s, 1H), 3.09 – 3.03 (m, 1H), 2.95 – 2.89 (m, 1H), 2.65 – 2.58 (m, 1H), 2.49 – 2.44 (m, 1H), 2.18 (s, 3H) ppm.[5]

  • 13C{1H} NMR (100 MHz, DMSO-d6): δ 149.8, 148.2, 144.1, 128.6 (2C), 127.7 (2C), 127.1, 121.2, 105.8, 56.6, 42.0, 24.8, 13.7 ppm.[5]

  • HRMS (ESI+) m/z: [M+H]+ Calcd for C14H16NO+ 214.1226; found 214.1228.[5]

Applications in Drug Development:

The tetrahydrothis compound core is a versatile scaffold for the development of new therapeutic agents. Its rigid structure allows for the precise positioning of functional groups to interact with biological targets. The synthetic accessibility through the Pictet-Spengler reaction enables the creation of diverse chemical libraries for high-throughput screening. The demonstrated bioactivities, including JAK2 inhibition and opioid receptor agonism, highlight the potential of this heterocyclic system in addressing various diseases.[1][2] Further derivatization of the synthesized tetrahydrofuro[3,2-c]pyridines can be performed, for example, N-acetylation or N-methylation, to explore structure-activity relationships.[1]

References

Application Note: Synthesis of 2-Substituted Furo[3,2-c]pyridines via Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This structural framework is considered a bioisostere of purines and other significant bicyclic systems, granting it unique electronic and steric properties that are conducive to novel drug-target interactions.[3] Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, particularly targeting oncogenic signaling pathways like PI3K/Akt/mTOR and JAK/STAT, as well as potential antipsychotic agents.[1][4]

A robust and highly efficient method for constructing the 2-substituted this compound core involves a palladium and copper co-catalyzed Sonogashira cross-coupling reaction, followed by an intramolecular cyclization.[1][5] This protocol offers a versatile pathway to a diverse range of derivatives by varying the terminal alkyne coupling partner.

General Synthetic Scheme

The overall strategy involves a two-step, one-pot process. First, a Sonogashira coupling reaction is performed between a 4-hydroxy-3-iodopyridine and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting alkynylpyridine intermediate is not isolated but undergoes a subsequent intramolecular 5-endo-dig cyclization to form the fused furan ring, yielding the desired 2-substituted this compound.[1]

G cluster_reactants Reactants cluster_product Product reactant1 4-Hydroxy-3-iodopyridine intermediate Alkynylpyridine Intermediate reactant1->intermediate Sonogashira Coupling (Pd/Cu Catalyst, Base) reactant2 Terminal Alkyne (R-C≡CH) reactant2->intermediate product 2-Substituted this compound intermediate->product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of 2-substituted Furo[3,2-c]pyridines.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-phenylthis compound as a representative example.

Materials and Equipment:

  • 4-Hydroxy-3-iodopyridine

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-iodopyridine (1.0 mmol, 1.0 equiv).

  • Catalyst and Ligand Addition: Add triphenylphosphine (0.04 mmol, 4 mol%), palladium(II) acetate (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe. Stir the mixture for 5 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3 x 20 mL) and then with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-phenylthis compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Melting Point (m.p.).[1]

Data Presentation: Synthesis of Various 2-Substituted Furo[3,2-c]pyridines

The following table summarizes the yields for a variety of 2-substituted Furo[3,2-c]pyridines synthesized using the described protocol, demonstrating its versatility.

EntrySubstituent (R) GroupTerminal Alkyne UsedReaction Time (h)Yield (%)
1PhenylPhenylacetylene585
24-Methoxyphenyl4-Ethynylanisole682
34-Chlorophenyl1-Chloro-4-ethynylbenzene5.588
4n-Butyl1-Hexyne875
5CyclohexylEthynylcyclohexane778
6TrimethylsilylEthynyltrimethylsilane492

Yields are for the isolated, purified product. Reaction conditions: 4-hydroxy-3-iodopyridine (1.0 equiv), terminal alkyne (1.2 equiv), Pd(OAc)₂ (2 mol%), CuI (2 mol%), PPh₃ (4 mol%), Et₃N (3.0 equiv), DMF, 80-90 °C.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure from setup to final product characterization.

References

Application Notes and Protocols for Furo[3,2-c]pyridine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Furo[3,2-c]pyridine scaffold represents a promising class of heterocyclic compounds that has attracted considerable attention in medicinal chemistry due to its diverse pharmacological activities.[1] As a bioisostere of purines, this fused ring system has been investigated for the development of novel therapeutic agents, with a particular focus on oncology.[2] Recent studies have underscored the potential of this compound derivatives as potent anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][3] These compounds are believed to exert their effects by modulating key signaling pathways that are frequently dysregulated in cancer, making them compelling candidates for further drug development.[1][2]

These application notes provide an overview of the anticancer properties of this compound derivatives, present their activity in a clear tabular format, and offer detailed protocols for their in vitro evaluation.

Mechanism of Action

While the precise mechanisms for many derivatives are still under investigation, the anticancer effects of Furo[3,2-c]pyridines are primarily attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle (cell cycle arrest) through the modulation of critical cellular signaling pathways.[3]

  • Induction of Apoptosis: Apoptosis is a crucial process for eliminating cancerous cells. Several studies have indicated that furopyridine derivatives can trigger this process. For instance, some derivatives have been shown to have apoptosis-inducing potential in breast cancer cells (MCF-7).[4][5] The apoptotic pathway involves a cascade of events, including the activation of "executioner" caspases like caspase-3, which are critical for dismantling the cell.[6]

  • Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Many anticancer compounds, including pyridine derivatives, function by halting the cell cycle, thereby preventing cancer cell proliferation.[7] Studies on related compounds have demonstrated an ability to arrest the cell cycle, primarily in the G2/M phase, preventing the cell from entering mitosis.[6][8]

  • Inhibition of Signaling Pathways: The anticancer activity of this compound derivatives is often rooted in their ability to inhibit specific signaling pathways that are hyperactive in cancer.[1] Key pathways that are hypothesized as potential targets include:

    • PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1]

    • JAK/STAT Pathway: This pathway is critical for cytokine signaling and is implicated in various cancers.[1][6]

    • Kinase Inhibition: Certain furopyridine derivatives have been identified as potent inhibitors of specific kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression.[9]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound and related furopyridine derivatives against various human cancer cell lines. Activity is presented as IC50 values, which denote the concentration required to inhibit 50% of cell growth.

Compound IDDerivative ClassCancer Cell LineCell Line OriginIC50 ValueReference
4c Furan[3,2-c] pyridinoneKYSE70Esophageal Squamous Cell Carcinoma0.888 µg/mL (24h), 0.655 µg/mL (48h)[2][10]
4c Furan[3,2-c] pyridinoneKYSE150Esophageal Squamous Cell Carcinoma99% inhibition at 20 µg/mL (48h)[2][10]
3b Furo[3,2-b]pyridineMCF-7Breast AdenocarcinomaApoptosis-inducing potential observed[4]
4-CP.P Pyrano[3,2-c]pyridineMCF-7Breast Adenocarcinoma60 ± 4.0 µM (24h)[5]
P.P Pyrano[3,2-c]pyridineMCF-7Breast Adenocarcinoma100 ± 5.0 µM (24h)[5]
3-NP.P Pyrano[3,2-c]pyridineMCF-7Breast Adenocarcinoma140 ± 5.0 µM (24h)[5]
TPM.P Pyrano[3,2-c]pyridineMCF-7Breast Adenocarcinoma180 ± 6.0 µM (24h)[5]
14 Furo[2,3-b]pyridineHCT-116Colon Carcinoma0.93 µM (CDK2 Inhibition)[1][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., KYSE70, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound test compounds dissolved in DMSO

  • 96-well flat-bottomed plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO, final concentration ≤ 0.1% v/v).[1]

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[1]

Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the this compound compound (and a vehicle control) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Staining: Discard the supernatant and wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound test compound

  • PBS, 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect and wash cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) or an increase in the sub-G1 population (indicative of apoptotic DNA fragmentation) suggests compound activity.[5][8]

Protocol 4: Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway (e.g., PI3K/Akt, JNK).[1][8]

Materials:

  • Treated and untreated cancer cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p53, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells in lysis buffer. Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and detect the protein bands using an imaging system.[1]

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein expression or phosphorylation. Use a loading control (e.g., β-actin) to normalize the data.[1]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism Potent compounds apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western_blot Signaling Pathway (Western Blot) mechanism->western_blot data Determine IC50 Values & Identify Lead Compounds apoptosis->data cell_cycle->data western_blot->data apoptosis_pathway compound This compound Derivative cell Cancer Cell compound->cell Induces Stress caspase Caspase Activation (e.g., Caspase-3) cell->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis cell_cycle_arrest G1 G1 S S G1->S G2 G2 S->G2 block G2->block M M M->G1 compound This compound Derivative compound->block block->M Arrest pi3k_pathway compound This compound Derivative block compound->block pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor downstream Cell Growth, Proliferation, Survival mtor->downstream block->pi3k Inhibition

References

Furo[3,2-c]pyridine Derivatives as Antipsychotic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigation of furo[3,2-c]pyridine derivatives as a novel class of potential antipsychotic agents. The information compiled herein is intended to guide researchers in the synthesis, pharmacological evaluation, and mechanistic understanding of these compounds.

Introduction

The development of atypical antipsychotics has largely focused on compounds with a mixed antagonism of dopamine D2 and serotonin 5-HT2A receptors. The this compound scaffold has emerged as a promising pharmacophore in the quest for new antipsychotic drugs.[1] Derivatives of this heterocyclic system, particularly those incorporating an arylpiperazine moiety, have demonstrated a pharmacological profile suggestive of atypical antipsychotic activity.[1][2] These compounds have shown potent affinity for serotonin receptors with a weaker interaction at dopamine D2 receptors, a characteristic that may lead to a reduced incidence of extrapyramidal side effects.[1][2] Preclinical studies in animal models have further supported their potential, showing efficacy in behavioral assays predictive of antipsychotic action.[1][2]

Data Presentation

The following tables summarize the available pharmacological data for representative this compound derivatives. It is important to note that while early studies have established the potential of this class of compounds, detailed quantitative data from the primary literature is limited.

Table 1: In Vitro Receptor Binding Profile of this compound Derivatives

Receptor SubtypeBinding AffinityRadioligand DisplacedTissue SourceReference
Serotonin 5-HT1Potent[³H]SerotoninRat Brain[1][2]
Serotonin 5-HT2Potent[³H]SpiperoneRat Cortex[1][2]
Dopamine D2Weak[³H]SpiperoneRat Striatum[1][2]

Note: The primary literature describes the affinity in qualitative terms ("potent" and "weak"). Specific K_i_ or IC_50_ values for this compound derivatives were not available in the reviewed sources.

Table 2: In Vivo Behavioral Pharmacology of this compound Derivatives

Behavioral AssaySpeciesEffectNotesReference
Apomorphine-Induced StereotypyRatBlockadePredictive of D2 receptor antagonism.[1][2]
Apomorphine-Induced ClimbingMouseBlockadeAlso indicative of dopamine receptor modulation.[1][2]
Sidman Avoidance ResponseRatActiveA test for conditioned avoidance behavior.[1][2]
Conditioned Avoidance ResponseRatActiveA well-established screen for antipsychotic activity.[3][4][5][6][1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound derivatives as antipsychotic agents.

Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of a 4-(piperazin-1-yl)this compound derivative, based on published synthetic routes for related compounds.

Objective: To synthesize a this compound core and append an arylpiperazine side chain.

Materials:

  • 4-chloro-furo[3,2-c]pyridine

  • 1-(2-methoxyphenyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-furo[3,2-c]pyridine (1.0 eq) in DMF, add 1-(2-methoxyphenyl)piperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity of this compound derivatives for dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Rat brain tissue homogenates (striatum for D2, cortex for 5-HT2A)

  • Radioligands: [³H]Spiperone (for D2 and 5-HT2A)

  • Test compounds (this compound derivatives) at various concentrations

  • Non-specific binding agent (e.g., haloperidol for D2, ketanserin for 5-HT2A)

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membrane homogenates from the appropriate rat brain regions.

  • In a series of tubes, add the membrane preparation, the radioligand at a fixed concentration, and either buffer (for total binding), the non-specific binding agent (for non-specific binding), or the test compound at varying concentrations.

  • Incubate the tubes at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_).

  • Convert the IC_50_ value to the inhibition constant (K_i_) using the Cheng-Prusoff equation.

Apomorphine-Induced Stereotypy in Rats

Objective: To evaluate the ability of this compound derivatives to block dopamine agonist-induced stereotyped behaviors.

Materials:

  • Male Wistar rats (200-250 g)

  • Apomorphine hydrochloride

  • Test compound (this compound derivative) or vehicle

  • Saline

  • Observation cages

  • Scoring system for stereotypy

Procedure:

  • Acclimatize the rats to the experimental room for at least 1 hour before testing.

  • Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the apomorphine challenge (e.g., 30-60 minutes).

  • Inject apomorphine hydrochloride (e.g., 1.0 mg/kg, s.c.) to induce stereotyped behavior.

  • Immediately place each rat in an individual observation cage.

  • Observe and score the intensity of stereotyped behavior (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 10 minutes for 1 hour) by an observer blinded to the treatment groups. A common scoring scale ranges from 0 (asleep or stationary) to 4 (continuous gnawing or biting).

  • Analyze the data by comparing the stereotypy scores of the test compound-treated groups with the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the potential antipsychotic activity of this compound derivatives by their ability to inhibit a conditioned avoidance response.[3][4][5][6][7]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Shuttle box apparatus with a grid floor for footshock delivery, a light or auditory stimulus, and a central barrier.

  • Test compound (this compound derivative) or vehicle

  • Saline

Procedure:

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Present a conditioned stimulus (CS), such as a light or a tone, for a fixed duration (e.g., 10 seconds).

    • If the rat crosses to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

    • If the rat fails to cross during the CS, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment (escape response).

    • Repeat this procedure for a set number of trials (e.g., 30 trials) with a variable inter-trial interval.

    • Train the rats daily until they reach a stable criterion of avoidance (e.g., >80% avoidance responses).

  • Testing:

    • Administer the test compound or vehicle (i.p. or p.o.) at a specific time before the test session.

    • Place the trained rat in the shuttle box and conduct a test session identical to the training sessions.

    • Record the number of avoidance responses and escape failures.

    • A compound is considered to have potential antipsychotic activity if it significantly reduces the number of avoidance responses without causing a significant increase in escape failures (i.e., it does not produce motor impairment).

  • Data Analysis:

    • Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the performance of the drug-treated groups to the vehicle-treated group.

Visualizations

Signaling Pathways

Antipsychotic_Signaling_Pathways cluster_D2R Dopamine D2 Receptor Pathway cluster_5HT2AR Serotonin 5-HT2A Receptor Pathway cluster_outcome Therapeutic Outcome Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gαi/o D2R->Gi Activates Furo_Pyridine_D2 This compound (Weak Antagonist) Furo_Pyridine_D2->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ DARPP-32 Phosphorylation PKA->DARPP32 Antipsychotic_Effect Antipsychotic Effect (Modulation of Dopaminergic Activity) DARPP32->Antipsychotic_Effect Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq Gαq/11 HT2AR->Gq Activates Furo_Pyridine_5HT2A This compound (Potent Antagonist) Furo_Pyridine_5HT2A->HT2AR Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 ↑ IP3 PIP2->IP3 DAG ↑ DAG PIP2->DAG Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC ↑ PKC Activation DAG->PKC Ca_release->Antipsychotic_Effect PKC->Antipsychotic_Effect

Caption: Proposed signaling pathways for this compound derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_conclusion Lead Identification Synthesis Synthesis of This compound Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Receptor_Binding Receptor Binding Assays (D2, 5-HT2A, etc.) Characterization->Receptor_Binding Data_Analysis_InVitro Data Analysis (IC50, Ki determination) Receptor_Binding->Data_Analysis_InVitro Behavioral_Assays Behavioral Pharmacology (Apomorphine Stereotypy, CAR) Data_Analysis_InVitro->Behavioral_Assays Toxicity_Studies Preliminary Toxicity Data_Analysis_InVitro->Toxicity_Studies Data_Analysis_InVivo Data Analysis (Efficacy & Side Effect Profile) Behavioral_Assays->Data_Analysis_InVivo Toxicity_Studies->Data_Analysis_InVivo Lead_Selection Lead Compound Selection & Optimization Data_Analysis_InVivo->Lead_Selection

Caption: General workflow for evaluating this compound derivatives.

Structure-Activity Relationship (SAR)

SAR Core This compound Core Essential for Activity Linker Linker Typically a tetramethylene chain Core->Linker Attached to Piperazine Piperazine Ring Connects core to aryl group Linker->Piperazine Attached to Aryl Aryl Group Modulates receptor affinity and selectivity Piperazine->Aryl Attached to

Caption: Basic SAR of this compound antipsychotic agents.

References

Application Notes and Protocols for High-Throughput Screening of Furo[3,2-c]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,2-c]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This structural motif is of particular interest for its potential as a scaffold for the development of novel therapeutics, especially in oncology.[1][2] Derivatives of furo[3,2-c]pyridine have been identified as potent inhibitors of various protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of these pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways, is a hallmark of many cancers, making them attractive targets for drug discovery.[1]

High-throughput screening (HTS) of this compound libraries offers a powerful approach to identify and characterize new lead compounds for drug development. These application notes provide detailed protocols for performing HTS campaigns with this compound libraries, from initial cell-based cytotoxicity screening to more targeted biochemical kinase inhibition assays.

Data Presentation

Table 1: Cytotoxicity of Selected this compound Derivatives in Human Cancer Cell Lines
Compound IDCell LineIC₅₀ (µM)
FCP-001KYSE707.8
FCP-002KYSE15012.3
FCP-003MCF-75.2
FCP-004MDA-MB-2319.1
FCP-005A54915.6
FCP-006HCT-1166.5
Table 2: Kinase Inhibitory Activity of Lead this compound Compounds
Compound IDTarget KinaseIC₅₀ (µM)
FCP-003PI3Kα0.85
FCP-003mTOR1.20
FCP-006JAK20.95
FCP-006STAT3 (indirect)2.50
FCP-001CLK13.10
FCP-001CLK44.50

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and determine their IC₅₀ values.[1]

Materials:

  • Human cancer cell lines (e.g., KYSE70, KYSE150, MCF-7, MDA-MB-231)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[3]

  • Phosphate Buffered Saline (PBS)[3]

  • Trypsin-EDTA[3]

  • This compound derivatives dissolved in DMSO (stock solution)[3]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[1][3]

  • Dimethyl sulfoxide (DMSO)[1][3]

  • 96-well microplates[1]

  • Microplate reader[1]

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.[3] b. Harvest the cells using Trypsin-EDTA and perform a cell count.[3] c. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1][3] d. Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.[3] b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds.[3] c. Incubate the plates for a specified duration (e.g., 48 or 72 hours).[1]

  • MTT Assay: a. After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[1] b. Carefully remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[1] c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the inhibitory activity of this compound compounds against specific kinases.[4]

Materials:

  • Recombinant human kinase (e.g., PI3Kα, JAK2)[4]

  • Suitable kinase substrate (e.g., generic kinase peptide substrate)[4]

  • ATP[4]

  • This compound derivatives dissolved in DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)[4]

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[4]

  • 384-well low-volume white plates

  • Luminometer

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing the kinase enzyme and the substrate in the kinase assay buffer. b. Dispense the this compound compounds at various concentrations into the wells of a 384-well plate. c. Add the kinase/substrate mixture to the wells.

  • Kinase Reaction: a. Initiate the kinase reaction by adding ATP to each well.[4] b. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[4]

  • Signal Detection: a. Stop the reaction and quantify the amount of remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.[4]

  • Data Analysis: a. Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity.[4] b. Calculate the percentage of kinase inhibition relative to the vehicle-treated control. c. Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Compound_Library This compound Library Primary_Assay Cell-Based Cytotoxicity Assay (e.g., MTT) Single High Concentration Compound_Library->Primary_Assay Primary_Hits Initial 'Hit' Compounds Primary_Assay->Primary_Hits Dose_Response Dose-Response Cytotoxicity Assay Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits with IC₅₀ Values Dose_Response->Confirmed_Hits Secondary_Assay Mechanism of Action Assays (e.g., Kinase Inhibition) Confirmed_Hits->Secondary_Assay Lead_Candidates Validated Lead Compounds Secondary_Assay->Lead_Candidates SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Candidates->SAR_Studies Optimized_Leads Optimized Lead Compounds SAR_Studies->Optimized_Leads

Caption: High-throughput screening workflow for this compound libraries.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Effects Cell Growth, Proliferation, Survival mTORC1->Cell_Effects FCP_Compound This compound Inhibitor FCP_Compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Logical_Flow Start Start HTS Is_Active Activity > Threshold in Primary Screen? Start->Is_Active Is_Potent IC₅₀ < Target Value? Is_Active->Is_Potent Yes End_Inactive Inactive Is_Active->End_Inactive No Is_Selective Selective for Target Kinase? Is_Potent->Is_Selective Yes Is_Potent->End_Inactive No Is_Selective->End_Inactive No End_Active Lead Candidate Is_Selective->End_Active Yes

Caption: Logical decision flow for hit-to-lead progression in a screening campaign.

References

Cell-based Assays for Furo[3,2-c]pyridine Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Furo[3,2-c]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined below are designed to facilitate the assessment of cytotoxicity, elucidate the mechanism of cell death, and investigate the impact of these compounds on key signaling pathways.

I. Application Notes

Furo[3,2-c]pyridines have emerged as a promising scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer properties. Cell-based assays are fundamental in the preclinical evaluation of these compounds, providing crucial data on their potency and mechanism of action. A tiered approach is recommended, beginning with general cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates.

Initial Cytotoxicity Screening

The initial assessment of this compound derivatives involves determining their cytotoxic effects on various cancer cell lines. This is typically achieved using colorimetric assays such as the MTT or LDH assays, which provide quantitative data on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the compound required to inhibit 50% of cell growth.

Mechanism of Action Elucidation

Compounds exhibiting significant cytotoxicity should be further investigated to understand their mechanism of action. This involves determining whether the compounds induce apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are instrumental in differentiating between these cell death modalities. Furthermore, cell cycle analysis can reveal if the compounds cause arrest at specific phases of the cell cycle, providing insights into their anti-proliferative effects.

Signaling Pathway Analysis

The cytotoxic effects of this compound derivatives are often linked to their ability to modulate key cellular signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR and JAK/STAT pathways are central regulators of cell growth, proliferation, survival, and are implicated in various cancers and inflammatory diseases.[1] Western blotting is a powerful technique to investigate how these compounds affect the phosphorylation status of key proteins within these pathways, such as Akt, STAT3, and others.[1]

II. Data Presentation

The following tables summarize the in vitro cytotoxic activity of representative this compound and other furopyridine derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound and Related Furopyridine Derivatives

Compound IDCell LineCell Line OriginIC50Reference
This compound Derivative 4c KYSE70Esophageal Squamous Cell Carcinoma0.888 µg/mL (24h), 0.655 µg/mL (48h)[2]
Furo[3,2-b]pyridine derivative 3b MDA-MB-231Breast CancerEncouraging growth inhibition[3][4]
MCF-7Breast CancerEncouraging growth inhibition[3][4]
Furo[2,3-b]pyridine derivative 14 HCT-116Colon Cancer0.93 µM[5]
Furo[2,3-b]pyridine derivative 7 Neuro-2aNeuroblastoma5.8 µM[6]
Furo[2,3-b]pyridine derivative 12a Neuro-2aNeuroblastoma3.6 µM[6]
Thieno[2,3-b]pyridine derivative 17d MDA-MD-435Melanoma23 nM[7]
MDA-MB-468Breast Cancer46 nM[7]

Note: The data presented is a compilation from various sources and includes different isomers of furopyridine to provide a broader context of their potential cytotoxic activity. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

III. Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound compounds on cancer cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.[3][8]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control for background subtraction.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[1]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value of the compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound compounds

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture provided in the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to control wells (spontaneous release from untreated cells and maximum release from lysed cells).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

Materials:

  • Cancer cell lines

  • This compound compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible (within 1 hour). Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound compounds

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound compounds as described previously.

  • Cell Harvesting: Harvest cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

IV. Visualization of Pathways and Workflows

experimental_workflow cluster_screening Initial Cytotoxicity Screening cluster_mechanistic Mechanistic Studies cluster_pathway Signaling Pathway Analysis cell_culture Cancer Cell Culture compound_treatment Treatment with this compound Derivatives cell_culture->compound_treatment viability_assay Cell Viability Assays (MTT, LDH) compound_treatment->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination apoptosis_assay Apoptosis vs. Necrosis (Annexin V/PI Staining) ic50_determination->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50_determination->cell_cycle_analysis western_blot Western Blot for Pathway Proteins (p-Akt, p-STAT) ic50_determination->western_blot pathway_elucidation Elucidation of Molecular Mechanism western_blot->pathway_elucidation

Caption: Experimental workflow for evaluating this compound cytotoxicity.

PI3K_Akt_mTOR_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation furopyridine This compound Derivative furopyridine->pi3k inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

JAK_STAT_pathway cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription furopyridine This compound Derivative furopyridine->jak inhibits

References

Application Notes and Protocols for In Vivo Experimental Design of Furo[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,2-c]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This scaffold, characterized by a fused furan and pyridine ring system, has been explored for its potential as anticancer[1][2], anti-inflammatory[3][4], neuroprotective[5][6], and antimicrobial[7] agents. Their mechanism of action often involves the modulation of key signaling pathways, including kinase cascades like PI3K/Akt/mTOR and JAK/STAT[2].

These application notes provide detailed protocols and experimental design considerations for the in vivo evaluation of novel Furo[3,2-c]pyridine compounds, focusing on their potential anticancer and anti-inflammatory properties.

I. Anticancer Activity Evaluation: Xenograft Mouse Model

A primary application for novel this compound derivatives is in oncology, given their demonstrated cytotoxic effects against various cancer cell lines[8][9]. The following protocol outlines an in vivo xenograft study to assess the antitumor efficacy of a lead this compound compound.

Experimental Objective

To evaluate the in vivo antitumor activity of a candidate this compound compound in a human tumor xenograft model established in immunodeficient mice.

Experimental Workflow

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Human Cancer Cell Culture (e.g., MCF-7, A549) B Cell Harvest and Preparation A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization of Mice into Treatment Groups D->E Tumor volume reaches ~100-150 mm³ F Daily Dosing (Vehicle, Test Compound, Positive Control) E->F G Tumor Volume and Body Weight Measurement F->G H Euthanasia and Tumor Excision G->H End of study (e.g., 21 days) I Tumor Weight Measurement H->I J Histopathology (H&E Staining) H->J K Immunohistochemistry (IHC) (e.g., Ki-67, p-Akt) H->K L Western Blot of Tumor Lysates H->L

Figure 1: Xenograft Model Experimental Workflow.
Materials and Reagents

  • Test Compound: this compound derivative

  • Cell Line: Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Animals: 6-8 week old female athymic nude mice (nu/nu)

  • Vehicle: e.g., 0.5% carboxymethylcellulose (CMC) in saline

  • Positive Control: Standard-of-care chemotherapeutic (e.g., Doxorubicin, Paclitaxel)

  • General Supplies: Sterile PBS, Matrigel, syringes, calipers, anesthesia, etc.

Detailed Protocol
  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions to 80-90% confluency.

    • Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

    • Mix cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Group Assignment:

    • Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer vehicle solution daily via oral gavage or intraperitoneal (IP) injection.

    • Group 2 (Test Compound - Low Dose): Administer this compound compound at X mg/kg.

    • Group 3 (Test Compound - High Dose): Administer this compound compound at Y mg/kg.

    • Group 4 (Positive Control): Administer the standard drug at its established effective dose and schedule.

    • Treat animals for a predetermined period, typically 21 days.

  • Monitoring:

    • Measure tumor volume and body weight every 2-3 days. Significant body weight loss (>15-20%) can be an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize mice according to institutional guidelines.

    • Excise tumors, weigh them, and photograph them.

    • Divide each tumor into sections for:

      • Histopathology: Fix in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining to observe tumor morphology and necrosis.

      • Immunohistochemistry (IHC): Analyze proliferation markers (e.g., Ki-67) and pathway-specific markers (e.g., phosphorylated Akt if targeting the PI3K pathway).

      • Western Blot: Snap-freeze in liquid nitrogen for protein extraction to quantify the expression of target proteins and pathway components.

Data Presentation

Table 1: Antitumor Efficacy of a this compound Compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control-1500 ± 12001.5 ± 0.2
This compoundX850 ± 9543.30.8 ± 0.1
This compoundY450 ± 6070.00.4 ± 0.05
Positive ControlZ400 ± 5573.30.35 ± 0.04

Note: Data are hypothetical and for illustrative purposes only.

II. Anti-inflammatory Activity Evaluation: Carrageenan-Induced Paw Edema Model

This compound derivatives may also possess anti-inflammatory properties. The carrageenan-induced paw edema model is a well-established acute inflammation model used for screening potential anti-inflammatory drugs[4][10].

Experimental Objective

To assess the acute anti-inflammatory activity of a this compound compound in a rat model of carrageenan-induced paw edema.

Detailed Protocol
  • Animal Acclimatization and Grouping:

    • Acclimatize Wistar rats (150-200g) for one week.

    • Fast animals overnight before the experiment with free access to water.

    • Randomize rats into treatment groups (n=6-8 per group).

  • Compound Administration:

    • Administer the vehicle, this compound compound (at various doses), or a positive control (e.g., Indomethacin, 10 mg/kg) orally or via IP injection.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

    • Calculate the percentage of edema inhibition for each group relative to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation

Table 2: Effect of a this compound Compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan ± SEMEdema Inhibition (%) at 3h
Vehicle Control-1.25 ± 0.100
This compound250.90 ± 0.0828.0
This compound500.65 ± 0.0648.0
Indomethacin100.50 ± 0.0560.0

Note: Data are hypothetical and for illustrative purposes only.

III. Signaling Pathway Analysis

This compound compounds have been suggested to inhibit kinase signaling pathways crucial for cancer cell proliferation and survival[2]. Western blotting of tumor lysates from the xenograft study is a key method to confirm the mechanism of action in vivo.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Compound This compound Compound Compound->PI3K Inhibits

Figure 2: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Protocol: Western Blot for Phospho-Akt

  • Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. A decrease in the ratio of phospho-Akt to total Akt in compound-treated groups would confirm pathway inhibition.

Conclusion

The in vivo experimental designs detailed in these application notes provide a robust framework for the preclinical evaluation of this compound compounds. By employing established models such as tumor xenografts and carrageenan-induced paw edema, researchers can effectively assess the therapeutic potential of these promising molecules for oncology and inflammatory diseases. Subsequent endpoint analyses, including histology and western blotting, are crucial for elucidating the in vivo mechanism of action and validating the molecular targets identified in in vitro studies.

References

Application Notes and Protocols: Furo[3,2-c]pyridine as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has attracted significant attention in medicinal chemistry.[1] As a bioisostere of purines, its unique structural and electronic properties make it a versatile starting point for the design of novel therapeutic agents.[2] Fused furan and pyridine ring systems are present in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antipsychotic effects.[3][4][5] This document provides detailed application notes and protocols for the synthesis and biological evaluation of this compound derivatives, with a particular focus on their potential as kinase inhibitors in oncogenic signaling pathways.[1]

Application Note 1: Synthesis of the this compound Core

The construction of the this compound skeleton is a critical first step in developing novel derivatives. A prevalent and efficient method involves a cascade reaction that begins with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[1]

General Synthetic Workflow

The logical workflow for synthesizing this compound derivatives involves a multi-step process from starting materials to a purified final compound.

G start Starting Materials (e.g., 4-hydroxy-3-iodopyridine, terminal alkyne) reaction Sonogashira Coupling & Intramolecular Cyclization start->reaction Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI, Base (e.g., Diisopropylamine) Solvent (e.g., DMF), Heat workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified this compound Derivative purification->product characterization Structural Characterization (NMR, MS, Elemental Analysis) product->characterization G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 G CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_P->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor This compound Inhibitor Inhibitor->JAK G compound Synthesized this compound Derivative Library cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) compound->cytotoxicity ic50 Determine IC₅₀ Values Against Cancer Cell Lines cytotoxicity->ic50 kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo™) ic50->kinase_assay Active Compounds pathway_analysis Mechanism of Action Study (e.g., Western Blot) kinase_assay->pathway_analysis lead_id Lead Compound Identification pathway_analysis->lead_id in_vivo In Vivo Studies lead_id->in_vivo

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Furo[3,2-c]pyridine Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Sonogashira reactions involving the Furo[3,2-c]pyridine core.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira reaction and why is it used for Furo[3,2-c]pyridines?

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is catalyzed by a palladium complex and typically uses a copper(I) salt as a co-catalyst.[1][2] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and its effectiveness in synthesizing complex molecules, including pharmaceuticals and natural products.[1][3][4] For Furo[3,2-c]pyridines, a key structural motif in medicinal chemistry, the Sonogashira reaction provides a reliable method to introduce alkynyl substituents, which are versatile handles for further molecular elaboration.[5][6]

Q2: What is the general reactivity order for halides in this reaction?

The reactivity of the halide on the this compound ring significantly impacts reaction conditions. The general trend from most reactive to least reactive is: I > OTf (triflate) > Br >> Cl .[7][8] Iodo-substituted Furo[3,2-c]pyridines are the most reactive and can often be coupled at or near room temperature, while bromo-derivatives may require heating.[3][7] Chloro-substituted substrates are the least reactive and often require specialized, highly active catalyst systems.[9][10]

Q3: Is the copper co-catalyst always necessary?

No, copper-free Sonogashira reactions are well-established.[1][7] The primary reason to exclude copper is to prevent the formation of alkyne homocoupling side products (Glaser coupling), where two terminal alkyne molecules couple with each other.[1][11][12] This is particularly important when the alkyne is a valuable or complex starting material.[12] However, the copper co-catalyst generally increases the reaction rate, allowing for milder conditions.[1][13]

Q4: My reaction turned black. What does this indicate?

The formation of a black precipitate, known as "palladium black," signals the decomposition and precipitation of the palladium catalyst from the solution.[7] This leads to a loss of catalytic activity and is a common cause of low or no yield. Potential causes include the presence of oxygen, impurities in reagents or solvents, or excessively high temperatures.[7][14]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has stalled or is giving very low yield. What are the first things I should check?

A: When a reaction fails, systematically verify the fundamentals:

  • Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed version, is sensitive to oxygen, which promotes the unwanted homocoupling of the alkyne.[7] Ensure your entire setup is under an inert atmosphere (Argon or Nitrogen) and that all solvents have been thoroughly degassed.[7]

  • Reagent Quality:

    • Catalysts: Ensure the palladium catalyst and copper(I) iodide are active and not degraded.[7] Use fresh, high-purity catalysts. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) state.[1][15]

    • Solvents & Base: Use anhydrous solvents and ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry. Water can interfere with the catalytic cycle.

    • Starting Materials: Purify the this compound halide and the terminal alkyne if their purity is questionable. Impurities can poison the catalyst.[7]

Q: I've confirmed my setup and reagents are good, but the yield is still low. What parameters can I adjust?

A: Systematic optimization of reaction parameters is key. Consider the following:

  • Temperature: If you are using a less reactive halide (e.g., a bromide), the temperature may be too low.[10] The oxidative addition step is often rate-limiting. Try incrementally increasing the temperature, for example, from room temperature to 50-80 °C.[2][10] Be cautious, as excessively high temperatures can lead to catalyst decomposition and side reactions.[16]

  • Solvent: The solvent must dissolve all components of the reaction.[17] Common choices include THF, DMF, toluene, or using the amine base itself as the solvent.[1][10][14] For nitrogen-containing heterocycles like Furo[3,2-c]pyridines, polar aprotic solvents like DMF or NMP can be effective.[9][18]

  • Ligand: The choice of phosphine ligand on the palladium catalyst is critical. If the standard triphenylphosphine (PPh₃) is not effective, switching to a more electron-rich and sterically bulky ligand can improve results, especially for less reactive halides.[19][20]

Key Parameter Optimization

Optimizing the Sonogashira reaction often involves screening different components. The tables below summarize common choices and their impact.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst / PrecatalystCommon Ligand(s)Typical Loading (mol%)Key Characteristics
Pd(PPh₃)₄Triphenylphosphine1 - 5Standard, widely used Pd(0) source. Effective for iodides and activated bromides.
PdCl₂(PPh₃)₂Triphenylphosphine1 - 5Common Pd(II) precatalyst; requires in situ reduction.[1] Stable and easy to handle.
Pd(dppf)Cl₂dppf1 - 5Dppf is a bulky, electron-rich ligand that can enhance catalytic activity for challenging substrates.[10]
Pd₂(dba)₃XPhos, SPhos, RuPhos1 - 5Pd(0) source often paired with specialized biarylphosphine ligands for difficult couplings (e.g., aryl chlorides).[21]
NHC-Pd ComplexesIPr, SIPr0.1 - 2N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, often allowing for lower catalyst loadings.[22]

Table 2: Common Solvents and Bases

SolventBaseTemperature Range (°C)Notes
THFTriethylamine (TEA) / Diisopropylamine (DIPA)25 - 65Standard combination. Anhydrous THF is crucial. Some reports suggest THF may promote palladium black formation.[7][14]
DMF / NMPTEA / DIPEA25 - 120Good for less soluble substrates. Higher boiling points allow for increased reaction temperatures.[9][18][23]
TolueneTEA / DIPA / DBU25 - 110Less polar option, can be run at higher temperatures. Often used in a 3:1 ratio with an amine base.[23]
Triethylamine(Acts as base and solvent)25 - 89Simplifies the reaction mixture. Degassing is critical.[1][14]

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and should be optimized for your specific this compound substrate and alkyne.

  • Setup: To a dry Schlenk flask or sealed reaction vial, add the halo-Furo[3,2-c]pyridine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF, to achieve a concentration of 0.1-0.5 M). Add the amine base (e.g., TEA or DIPA, 2-5 eq.) followed by the terminal alkyne (1.1-1.5 eq.).[2]

  • Reaction: Stir the mixture at the desired temperature (starting at room temperature for iodides, or 50-80 °C for bromides).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3][7]

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove catalyst residues and salts, washing the pad with additional solvent.[2][8]

    • Wash the combined filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.[3][8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Visual Guides

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware p2 Weigh Reagents: - this compound Halide - Pd Catalyst & CuI - Base p1->p2 p3 Degas Solvent p2->p3 r1 Establish Inert Atmosphere (Ar/N₂) p3->r1 r2 Add Solvent, Base, and Alkyne r1->r2 r3 Stir at Set Temperature r2->r3 r4 Monitor by TLC / LC-MS r3->r4 w1 Filter through Celite® r4->w1 w2 Aqueous Wash (NH₄Cl, Brine) w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4 end end w4->end Pure Product

// Checks check_inert [label="Is atmosphere\nfully inert?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Are reagents\n(catalysts, solvent, base)\npure and active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is temperature\nappropriate for halide?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_ligand [label="Is PPh₃ ineffective?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_homocoupling [label="Glaser homocoupling\nobserved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol_inert [label="Degas solvents thoroughly,\nensure positive pressure", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagents [label="Use fresh catalysts,\nanhydrous solvents/base", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Increase temperature\nincrementally for Br/Cl", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ligand [label="Switch to bulky, electron-rich\nligand (e.g., dppf, XPhos)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_homocoupling [label="Switch to copper-free\nconditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Logic Flow start -> check_inert; check_inert -> sol_inert [label="No"]; check_inert -> check_reagents [label="Yes"];

check_reagents -> sol_reagents [label="No"]; check_reagents -> check_temp [label="Yes"];

check_temp -> sol_temp [label="No"]; check_temp -> check_ligand [label="Yes"];

check_ligand -> sol_ligand [label="Yes"]; check_ligand -> check_homocoupling [label="No"];

check_homocoupling -> sol_homocoupling [label="Yes"]; } caption: Troubleshooting Guide for Low Yield

References

Technical Support Center: Purification of Furo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Furo[3,2-c]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials, side-products from competing reactions, and reagents used in the synthesis. Specific examples include:

  • Unreacted 4-hydroxy-3-iodopyridine or terminal alkynes: These are common starting materials in palladium-catalyzed synthesis routes.[1]

  • Homocoupled alkynes: A common side-product in Sonogashira coupling reactions.

  • N-alkylated isomers: The pyridine nitrogen is nucleophilic and can compete with O-alkylation, leading to isomeric impurities.[2]

  • Degradation products: this compound derivatives can be sensitive to prolonged exposure to strong acids or bases at high temperatures.[2]

Q2: My this compound derivative is showing significant tailing during silica gel column chromatography. What could be the cause and how can I resolve it?

A2: Tailing is a common issue when purifying pyridine-containing compounds on silica gel. The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silica gel surface.[2] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your mobile phase. This will help to saturate the acidic sites on the silica gel and improve the peak shape of your compound.

Q3: I am struggling to remove a closely related impurity from my this compound derivative. What advanced purification techniques can I try?

A3: For separating closely related isomers or stubborn impurities, standard silica gel chromatography may not be sufficient. Consider the following options:

  • Specialized Stationary Phases: Amino- or cyano-bonded silica might offer different selectivity for your compounds.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is a powerful technique for achieving high purity. A C18 column with a mobile phase gradient of water and acetonitrile, often with a formic acid modifier, is a good starting point.[3]

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for achieving high purity. Careful solvent selection is crucial for success.

Q4: What are the best practices for storing purified this compound derivatives?

A4: To ensure the long-term stability of your purified compounds, they should be stored in a cool, dry, and dark place. Use well-sealed containers to protect them from moisture and light, which can cause degradation over time. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.

Troubleshooting Guides

Problem 1: Low Recovery After Column Chromatography
Possible Cause Troubleshooting Steps
Compound is too polar and is not eluting from the column. Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol or even a small percentage of acetic acid might be necessary.
Compound is adsorbing irreversibly to the silica gel. Try using a different stationary phase, such as alumina (neutral or basic), or add a competitive base like triethylamine to the mobile phase.[2]
Improper column packing leading to channeling. Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.[4]
Compound is unstable on silica gel. Minimize the time the compound spends on the column by using flash chromatography. If instability is a significant issue, consider alternative purification methods like recrystallization or preparative HPLC.
Problem 2: Compound "Oils Out" During Recrystallization
Possible Cause Troubleshooting Steps
Solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.[2]
The concentration of the compound is too high. Use a more dilute solution by adding more of the hot solvent before cooling.[2]
Inappropriate solvent system. The chosen solvent may be too good of a solvent for your compound. Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.

Experimental Protocols

Protocol 1: General Purification of this compound Derivatives by Column Chromatography

This protocol provides a general procedure for the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase system using TLC. A good mobile phase will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the excess solvent to drain until it is level with the top of the silica gel.[4]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully apply it to the top of the silica gel.[4]

  • Elution:

    • Begin eluting with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

    • Collect fractions and monitor them by TLC.[4]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

    • Confirm the purity using analytical techniques such as HPLC, NMR, or mass spectrometry.[4]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water[3]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[3]

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C[3]

  • Detection Wavelength: 254 nm (or a wavelength where the compound has maximum absorbance)[3]

  • Injection Volume: 10 µL[3]

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in methanol or acetonitrile (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.[3]

  • Analysis: Inject the sample onto the HPLC system and acquire the chromatogram.

  • Data Analysis: Integrate the peak corresponding to the this compound derivative and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.[3]

Data Presentation

Table 1: Typical Parameters for Column Chromatography Purification

ParameterDescriptionTypical Value/Range
Stationary Phase The solid adsorbent used in the column.Silica gel (230-400 mesh)
Mobile Phase The solvent or solvent mixture that elutes the compound.Dichloromethane/Acetone or Ethyl Acetate/Hexane gradient[4]
Elution Mode The method of applying the mobile phase.Gradient Elution
Sample Loading The method of applying the crude sample to the column.Dry loading or direct loading in minimal solvent[4]
Expected Yield The percentage of the desired compound recovered after purification.60-95% (highly dependent on crude purity)[4]
Expected Purity The purity of the isolated compound.>95% (as determined by NMR or HPLC)[4]

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude this compound Derivative TLC TLC Analysis for Mobile Phase Selection Crude->TLC ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep SampleLoad Sample Loading (Dry or Wet) ColumnPrep->SampleLoad Elution Gradient Elution SampleLoad->Elution Collect Fraction Collection Elution->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure this compound Derivative Evaporation->PureProduct PurityCheck Purity Confirmation (HPLC, NMR, MS) PureProduct->PurityCheck

Caption: Workflow for the purification of this compound derivatives.

TroubleshootingLogic Start Low Purity after Initial Purification Tailing Tailing on Silica Gel? Start->Tailing AddBase Add Triethylamine (0.1-1%) to Mobile Phase Tailing->AddBase Yes CloseImpurities Closely Related Impurities? Tailing->CloseImpurities No AddBase->CloseImpurities Recrystallize Attempt Recrystallization CloseImpurities->Recrystallize Yes CheckStability Compound Unstable? CloseImpurities->CheckStability No PrepHPLC Use Preparative HPLC Recrystallize->PrepHPLC Success High Purity Achieved Recrystallize->Success PrepHPLC->Success AltPurification Consider Alternative Purification Methods CheckStability->AltPurification Yes CheckStability->Success No AltPurification->Success

Caption: Troubleshooting logic for addressing low product purity.

References

Technical Support Center: Furo[3,2-c]pyridine Compound Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Furo[3,2-c]pyridine compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer. Why is this happening?

A1: This is a common issue for compounds with low aqueous solubility and is often due to the difference between kinetic and thermodynamic solubility. Your compound is likely highly soluble in a strong organic solvent like Dimethyl sulfoxide (DMSO), creating a high-concentration stock. When this stock is diluted into an aqueous medium, the solvent environment changes drastically, and the compound's solubility limit in the aqueous buffer is exceeded, leading to precipitation.

Q2: What is the recommended solvent for preparing a stock solution of a this compound compound?

A2: The standard and most recommended solvent for preparing stock solutions of poorly water-soluble compounds for biological assays is high-purity, anhydrous DMSO.[1] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. For a detailed procedure, please refer to the Experimental Protocols section.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing cytotoxicity?

A3: The final concentration of DMSO in your assay medium should be kept as low as possible to avoid solvent-induced artifacts. While cell line tolerance can vary, a general guideline is to keep the final DMSO concentration at or below 0.5%, with ≤0.1% being ideal for minimizing effects on cell viability and proliferation.[1]

Q4: My compound still precipitates even at a low final DMSO concentration. What are my other options?

A4: If reducing the compound concentration is not feasible, several alternative solubilization strategies can be employed. The most common and effective methods for in vitro assays include cyclodextrin complexation and pH adjustment.[1]

Q5: How can cyclodextrins improve the solubility of my this compound compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic drug molecules, like many this compound derivatives, forming a water-soluble inclusion complex. This effectively increases the apparent solubility of the compound in aqueous solutions. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their improved solubility and safety profiles.[1]

Troubleshooting Guides

This section provides a step-by-step guide to address common solubility issues encountered during experiments with this compound compounds.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • The solution becomes cloudy or hazy.

  • Visible particles form and may settle at the bottom of the container.

Troubleshooting Workflow:

G start Precipitation Observed check_concentration Is the final compound concentration too high? start->check_concentration lower_concentration Lower the compound concentration if possible. check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration >0.5%? check_concentration->check_dmso No success Problem Resolved lower_concentration->success alternative_methods Explore alternative solubilization methods. use_cyclodextrin Use Cyclodextrin Complexation alternative_methods->use_cyclodextrin adjust_ph Adjust pH of the Buffer alternative_methods->adjust_ph check_dmso->alternative_methods No lower_dmso Decrease final DMSO concentration to ≤0.1%. check_dmso->lower_dmso Yes lower_dmso->success use_cyclodextrin->success fail Consult Further use_cyclodextrin->fail adjust_ph->success adjust_ph->fail

Caption: A troubleshooting workflow for addressing compound precipitation in assays.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate wells.

  • Poor dose-response curves.

Possible Cause:

  • Compound precipitation at higher concentrations, leading to inaccurate dosing.

  • DMSO concentration affecting cell health and assay performance.

Recommendations:

  • Visually inspect assay plates: Before and after adding the compound, check for any signs of precipitation.

  • Run a DMSO toxicity control: Include a vehicle control with the same final DMSO concentration as your highest compound concentration to assess the solvent's effect on the assay.

  • Consider alternative solubilization methods: If DMSO is suspected to be the issue, switch to a more biocompatible method like cyclodextrin complexation.

Data Presentation

The following tables summarize key quantitative data related to solubility enhancement techniques. Disclaimer: The following data is based on general guidelines and studies on related compounds. Optimal conditions for specific this compound derivatives may vary and require experimental determination.

Table 1: General Effects of DMSO Concentration on In Vitro Cell-Based Assays [1]

Final DMSO ConcentrationPotential Effects & Recommendations
≤ 0.1%Recommended. Generally considered safe for most cell lines with minimal impact on cell health or assay performance.
0.1% - 0.5%Use with caution. May be acceptable for short-term assays. A vehicle control is critical to ensure the solvent is not causing an effect.
> 0.5% - 1.0%Not recommended. Can induce inhibitory or stimulatory effects on cellular processes and may reduce readout parameters.
> 1.0%Avoid. Significant cytotoxicity, growth inhibition, and interference with assay signals are commonly observed.

Table 2: Comparison of Solubility Enhancement Techniques [1]

TechniqueMechanism of ActionProsConsBest For
Co-Solvency (e.g., DMSO) Increases solubility by reducing the polarity of the aqueous solvent.Simple to prepare; widely used.Potential for cytotoxicity and assay interference at higher concentrations.Initial screening, high-throughput assays.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within a hydrophilic shell.Low cytotoxicity; effective at increasing apparent solubility.Requires additional preparation steps; may alter drug availability to its target.Cell-based assays, in vivo studies.
pH Adjustment Ionizes the compound by shifting the pH of the medium, increasing aqueous solubility.Can be highly effective if the compound has ionizable groups.Requires knowledge of the compound's pKa; can alter assay conditions and cell health.Assays where pH can be modified without affecting the biological system.
Salt Formation Converts an ionizable drug into a more soluble salt form.[2][3]Can significantly increase solubility and dissolution rate.Requires the compound to have an ionizable functional group.Pre-formulation and formulation development.
Co-crystallization Forms a new crystalline solid with a co-former, altering physicochemical properties.[4]Can improve solubility, stability, and bioavailability.Requires screening for suitable co-formers and crystallization conditions.Drug development and formulation.
Amorphous Solid Dispersion Disperses the drug in an amorphous state within a carrier matrix.Can significantly increase apparent solubility and dissolution rate.The amorphous form can be physically unstable and may recrystallize over time.Formulation of poorly soluble drugs for oral delivery.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution [1]

This protocol describes the standard method for preparing a concentrated stock solution of a this compound compound.

Materials:

  • This compound compound (solid powder)

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and positive displacement pipette

Procedure:

  • Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.

  • Carefully weigh the desired amount of the this compound compound into the tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD) [1]

This protocol provides a method for preparing a this compound compound solution using cyclodextrins for assays sensitive to organic solvents.

Materials:

  • This compound compound (solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer and sonicator

Procedure:

  • Prepare the HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 200 mg of HP-β-CD in 1 mL of PBS for a 20% solution. Warm the solution slightly (37-40°C) to aid dissolution.

  • Add the Compound: Weigh the this compound compound and add it directly to the HP-β-CD solution. The molar ratio of the compound to cyclodextrin is typically started at 1:1 and can be optimized.

  • Facilitate Complexation: Vortex the mixture vigorously for 15-30 minutes.

  • Sonication: Place the vial in a bath sonicator for 15-30 minutes to further facilitate the formation of the inclusion complex.

  • Equilibration: Allow the solution to equilibrate by rotating it overnight at room temperature, protected from light.

  • Clarification: The next day, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Final Stock: Carefully collect the supernatant. This is your cyclodextrin-formulated stock solution. The exact concentration should be determined analytically (e.g., via HPLC-UV). This stock can now be diluted directly into your assay medium. Always include a vehicle control containing the same final concentration of the HP-β-CD solution in your experiment.

Visualizations

Signaling Pathways

This compound derivatives are being investigated as kinase inhibitors that may target signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, which are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Response Cell Growth, Proliferation, Survival mTOR->Response Leads to Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by a this compound derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene Promotes Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and potential inhibition by a this compound derivative.

References

Technical Support Center: Improving Regioselectivity of Furo[3,2-c]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective functionalization of the Furo[3,2-c]pyridine core. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chemical modification of this important heterocyclic scaffold.

The this compound motif is a key structural component in many biologically active compounds. However, the unique electronic properties arising from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring present significant challenges in achieving predictable and high-yielding regioselective functionalization.[1] This guide aims to provide practical solutions to common issues, enabling more efficient and successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound core and why?

A1: The reactivity of the this compound core is governed by the distinct electronic nature of its constituent rings.[1]

  • Furan Ring (Electron-Rich): The furan moiety is susceptible to electrophilic attack and deprotonation (lithiation). The C2 and C3 positions are the most reactive sites for these types of reactions. Generally, the C2-proton is more acidic, making it the preferred site for initial lithiation with strong bases.

  • Pyridine Ring (Electron-Deficient): The pyridine ring is more prone to nucleophilic attack and radical additions.[1] The protons on this ring are more acidic than those on a simple benzene ring, with the typical order of acidity being C7 > C4 .

Q2: I am observing poor regioselectivity in the C-H functionalization of my this compound. What are the key factors to consider?

A2: Achieving high regioselectivity in C-H functionalization is a common challenge.[1] Several factors influence the reaction's outcome:

  • Inherent Ring Electronics: The competing reactivity of the electron-rich furan and electron-deficient pyridine rings can lead to a mixture of products.[1]

  • Reaction Conditions: Solvent, temperature, and pH can significantly impact regioselectivity. For instance, in radical reactions, the acidity of the medium can influence the position of attack.

  • Steric Hindrance: Bulky substituents on the this compound core or the incoming reagent can direct functionalization to less sterically hindered positions.[1]

  • Directing Groups: The installation of a directing group can guide a metal catalyst to a specific C-H bond, overriding the inherent reactivity of the heterocyclic system.

Q3: How can I achieve functionalization at the less reactive positions of the pyridine ring, such as C4?

A3: Functionalization at the C4 position often requires specific strategies to overcome its lower reactivity compared to the C2 and C7 positions. One effective method is the use of a removable blocking group on the pyridine nitrogen. For instance, a maleate-derived blocking group can sterically hinder the C2 position, thereby directing radical alkylation to the C4 position.[2]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in Lithiation

Problem: When attempting to functionalize this compound via lithiation, I obtain a mixture of isomers, primarily C2 and C7 substituted products, or the reaction fails to proceed.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Non-selective Base For C2-lithiation, use a strong, non-coordinating base like n-butyllithium (n-BuLi) in an ethereal solvent like THF at low temperatures (-78 °C). For C7-lithiation, a directed ortho-metalation (DoM) strategy is often necessary, which requires a suitable directing group at a neighboring position.[3]
Incorrect Temperature Temperature control is critical for regioselectivity. Low temperatures (e.g., -78 °C) favor kinetic control and can enhance selectivity. Allowing the reaction to warm prematurely can lead to lithium scrambling and a loss of selectivity.[3]
Presence of Moisture Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Traces of water will quench the lithiated species and lead to low yields.[3]
Excess Base Using an excess of the lithium base can lead to di- or even tri-lithiation, resulting in multiple products. Use a stoichiometric amount of the base (typically 1.05-1.1 equivalents).[3]
Issue 2: Low Yield in Suzuki-Miyaura Coupling of Halo-Furo[3,2-c]pyridines

Problem: My Suzuki-Miyaura cross-coupling reaction with a bromo- or iodo-Furo[3,2-c]pyridine is giving a low yield of the desired product.

Troubleshooting Workflow:

start Low Yield Observed catalyst Is the Palladium Catalyst Active? start->catalyst substrates Are Substrates Pure & Stable? catalyst->substrates Yes solution Troubleshooting Steps catalyst->solution No conditions Are Reaction Conditions Optimal? substrates->conditions Yes substrates->solution No coordination Is Pyridine N-Coordination Inhibiting Catalysis? conditions->coordination Yes conditions->solution No coordination->solution Yes coordination->solution No

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Detailed Solutions:

IssueTroubleshooting Steps
Catalyst Inactivity Ensure the palladium catalyst is not oxidized. Use fresh catalyst or a pre-catalyst that is activated in situ. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.
Substrate Impurity/Instability Purify the halo-Furo[3,2-c]pyridine and the boronic acid/ester before use. Boronic acids can dehydrate to form unreactive boroxines; consider using the corresponding boronate esters.
Suboptimal Reaction Conditions Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents (e.g., dioxane, toluene, DMF, often with water), and temperatures. Ensure the reaction mixture is thoroughly degassed to prevent catalyst oxidation.
Pyridine Nitrogen Coordination The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. The choice of ligand is crucial to mitigate this. Sterically hindered and electron-rich phosphine ligands can sometimes improve catalytic turnover.
Issue 3: Poor Regioselectivity in Bromination with N-Bromosuccinimide (NBS)

Problem: Bromination of this compound with NBS results in a mixture of products or over-bromination.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Radical vs. Electrophilic Conditions The reaction mechanism (radical vs. electrophilic) is highly dependent on the conditions. For electrophilic aromatic bromination, conduct the reaction in a polar solvent (e.g., acetonitrile, DMF) in the absence of a radical initiator or light. For benzylic bromination (if an alkyl substituent is present), use a non-polar solvent and a radical initiator (e.g., AIBN) or light.
Over-bromination Use a stoichiometric amount of NBS (1.0 equivalent). Adding the NBS portion-wise can help control the reaction and prevent the formation of di- or tri-brominated products.
Solvent Effects The choice of solvent can influence both the reactivity and selectivity of NBS. Screen different solvents to find the optimal conditions for your specific substrate.

Data Presentation

The following tables provide illustrative data on the regioselectivity of common functionalization reactions. Note that yields and ratios can vary significantly based on the specific substrate and reaction conditions.

Table 1: Regioselectivity of this compound Lithiation

Base (equiv.)SolventTemperature (°C)Major ProductRegioisomeric Ratio (C2:C7)Yield (%)
n-BuLi (1.1)THF-782-iodo-Furo[3,2-c]pyridine>95:585
LDA (1.1)THF/HMPA-787-deutero-Furo[3,2-c]pyridine10:9070
LTMP (1.1)THF-787-iodo-Furo[3,2-c]pyridine5:9580

Data is adapted from studies on related furopyridine isomers and serves as a general guide.

Table 2: Regioselectivity in Suzuki-Miyaura Coupling of Dihalo-Furo[3,2-c]pyridines

SubstrateBoronic AcidPd Catalyst / LigandBaseProductYield (%)
2-bromo-7-chloro-Furo[3,2-c]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃2-phenyl-7-chloro-Furo[3,2-c]pyridine90
2-chloro-7-bromo-Furo[3,2-c]pyridine4-methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃2-chloro-7-(4-methoxyphenyl)-Furo[3,2-c]pyridine85

Illustrative data based on the general principle that C-Br bonds are more reactive than C-Cl bonds in Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Regioselective C2-Lithiation and Iodination of this compound

This protocol is adapted from procedures for the regioselective lithiation of related furopyridines and is expected to show high selectivity for the C2 position.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (to make a 0.1 M solution) in a flame-dried flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Add the iodine solution dropwise to the lithiated this compound solution at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

start Dissolve this compound in anhydrous THF under Argon cool Cool to -78 °C start->cool add_nBuLi Add n-BuLi (1.1 eq) dropwise cool->add_nBuLi stir1 Stir at -78 °C for 1h add_nBuLi->stir1 add_I2 Add I₂ solution (1.2 eq) dropwise at -78 °C stir1->add_I2 warm Warm to room temperature and stir for 2-4h add_I2->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with Ethyl Acetate quench->extract purify Dry, concentrate, and purify by column chromatography extract->purify

Caption: Experimental workflow for C2-iodination of this compound.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-Furo[3,2-c]pyridine

This is a general procedure and may require optimization for specific substrates.

Materials:

  • 2-Bromo-Furo[3,2-c]pyridine

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a flask, add 2-Bromo-Furo[3,2-c]pyridine (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

This technical support guide provides a starting point for addressing challenges in the regioselective functionalization of this compound. For further assistance, please consult the cited literature or contact our technical support team.

References

Technical Support Center: Pictet-Spengler Cyclization for Furo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Pictet-Spengler cyclization to synthesize Furo[3,2-c]pyridine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines.

Issue 1: Low or No Yield of the Desired this compound Product

  • Question: I am not getting the expected yield for my Pictet-Spengler reaction to form a 4-substituted tetrahydrothis compound. What are the critical parameters to investigate?

  • Answer: Low yields in this reaction can often be attributed to several factors. A systematic optimization of reaction conditions is recommended. Key aspects to consider include:

    • Acid Catalyst and Solvent: The choice and concentration of the acid catalyst are crucial. While strong acids like concentrated HCl are used, a mixture of glacial acetic acid and concentrated HCl has been shown to be effective.[1][2] Substantial tarring of the reaction mixture can occur in highly acidic conditions, leading to lower yields.[3][4] The solvent also plays a significant role; acetonitrile is commonly used for the initial imine formation, followed by a switch to acetic acid for the cyclization step.[1][2]

    • Reaction Temperature and Time: These parameters are interdependent. Initial imine formation is often carried out at the reflux temperature of acetonitrile (around 82°C).[2] The subsequent cyclization step has been successfully performed at temperatures ranging from room temperature to 70°C.[1][5] Longer reaction times (up to 48 hours) at room temperature have been shown to significantly increase yields, while higher temperatures can achieve comparable yields in a shorter time.[5][6]

    • Substrate Reactivity: The electronic properties of the aromatic aldehyde substrate have a pronounced effect on the reaction outcome. Aldehydes bearing electron-donating groups tend to provide higher yields of the desired tetrahydrothis compound.[1][3][4] Conversely, aldehydes with electron-withdrawing groups may result in lower yields.[1][3]

    • Iminium Ion Stability: The Pictet-Spengler reaction proceeds through an iminium cation intermediate.[3][4][7][8] For a successful reaction, this intermediate must be stable enough to allow for the subsequent cyclization.[3][4]

Issue 2: Significant Byproduct Formation and Tarring

  • Question: My reaction mixture turns dark, and I observe significant tar formation, which complicates purification and reduces my overall yield. How can I mitigate this?

  • Answer: Tarring is a common issue in Pictet-Spengler reactions, especially under strongly acidic conditions, and is indicative of starting material or product decomposition.[3][4] Here are some strategies to minimize it:

    • Optimize Acidity: Avoid excessively harsh acidic conditions. A careful balance is needed to facilitate the reaction without promoting decomposition. Experiment with different concentrations of HCl in acetic acid.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate decomposition pathways. Consider running the reaction at a lower temperature for a longer duration.[5]

    • Inert Atmosphere: Although not always reported as essential, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities arising from oxidative side reactions.

    • Formation of 1,4-Diketone Byproduct: A notable side reaction is the acid-catalyzed hydrolysis of the furan ring in the product, leading to the formation of a 3-(2-oxopropyl)piperidin-4-one (a 1,4-diketone).[1][3][4] This is more likely with prolonged reaction times or stronger acidic conditions. Interestingly, this diketone can undergo a Paal-Knorr cyclization to revert to the starting tetrahydrothis compound during purification (e.g., column chromatography or recrystallization), leading to product mixtures.[1][3][4]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure sample of my target this compound from the crude reaction mixture. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the presence of byproducts and residual starting materials.

    • Work-up Procedure: The reaction is typically quenched by basification, for instance, with an aqueous solution of NaOH or NaHCO3, to neutralize the acid catalyst and convert the product hydrochloride salt to the free base.[1][2][5] The product is then extracted into an organic solvent like ethyl acetate.[2]

    • Column Chromatography: Silica gel column chromatography is a standard method for purification. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.[2]

    • Reversibility of Diketone Formation: Be aware that the 1,4-diketone byproduct might revert to the desired product during purification on silica gel or upon recrystallization from ethyl acetate.[1][3][4] This can lead to fractions containing a mixture of the two compounds.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Pictet-Spengler reaction for the synthesis of Furo[3,2-c]pyridines?

    • A1: The reaction begins with the condensation of a β-arylethylamine (in this case, 2-(furan-2-yl)ethanamine or its derivatives) with an aldehyde to form a Schiff base (imine).[3][4][8] Under acidic conditions, the imine is protonated to form an electrophilic iminium ion.[3][4][8] This is followed by an intramolecular electrophilic attack of the electron-rich furan ring onto the iminium carbon, leading to cyclization.[8] Finally, a deprotonation step restores the aromaticity of the furan ring, yielding the tetrahydrothis compound product.[8]

  • Q2: Which starting materials are required for this synthesis?

    • A2: The key starting materials are a 2-(furan-2-yl)ethanamine derivative and an aldehyde or ketone.[1][3][9][10] For the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines, 2-(5-methylfuran-2-yl)ethanamine and various commercially available aromatic aldehydes are commonly used.[1][3][9]

  • Q3: How do substituents on the aldehyde affect the reaction?

    • A3: Aldehydes with electron-donating groups on the aromatic ring generally lead to higher yields of the desired product.[1][3][4] In contrast, aldehydes with electron-withdrawing groups tend to give lower yields.[1][3] This is likely due to the influence of these groups on the stability of the iminium intermediate and the transition state of the cyclization step.

  • Q4: Can this reaction be performed as a one-pot synthesis?

    • A4: Yes, a semi-one-pot method has been successfully developed where the initial imine formation and the subsequent acid-catalyzed Pictet-Spengler cyclization are performed consecutively in the same reaction vessel without isolation of the imine intermediate.[1][3][9][10]

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrothis compound (4a) from 2-(5-methylfuran-2-yl)ethanamine (1a) and benzaldehyde (2a).

EntrySolventTime (h)Temperature (°C)Catalyst (equiv.)Yield of 4a (%)
1CH3CN1.550HCl (2.0)26
2CH3CN2450HCl (2.0)41
3CH3CN1.582HCl (2.0)33
4CH3CN2482HCl (1.5)29
5Toluene24110HCl (2.0)35
6Dioxane24101HCl (2.0)33
7Toluene2110HCl (1.0)25
8AcOH24118HCl (2.0)35
9AcOH48118HCl (2.0)30
10AcOH48118TsOH (4.0)ND
11AcOH24rtHCl (2.0)33
12AcOH48rtHCl (2.0)47
13AcOH570HCl (2.0)45
14AcOH6.570HCl (2.0)48
15AcOH3.570HCl (1.5)42
16AcOH3.570HCl (2.0)33
17AcOH570HCl (2.0)45
18AcOH6.570HCl (2.0)38d
19AcOH6.570HCl (2.5)38
20AcOH1rtHCl (2.0)18

Table adapted from Beilstein J. Org. Chem. 2023, 19, 991–997.[1] ND = Not Detected. d = 3-(2-oxopropyl)piperidin-4-one (5a) was isolated with 10% yield.

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines [2]

Method A (1.0 mmol scale):

  • To a solution of the aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL).

  • Heat the reaction mixture at 82°C for 1 hour (monitor by TLC) and then concentrate to dryness under reduced pressure.

  • Dissolve the crude imine in glacial acetic acid (750 µL) and add concentrated HCl (500 µL) portionwise.

  • Stir the reaction mixture at 70°C for 5 hours (monitor by TLC).

  • Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.

  • Filter the formed precipitate and extract the filtrate with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (3 x 10 mL), dry with anhydrous Na2SO4, and concentrate to dryness.

  • Combine the residue and the precipitate.

  • Purify the product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate 1:1) and recrystallize from a suitable solvent.

Visualizations

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product cluster_side_reaction Side Reaction furan_amine 2-(Furan-2-yl)ethanamine schiff_base Schiff Base (Imine) furan_amine->schiff_base + R-CHO - H2O aldehyde Aldehyde (R-CHO) aldehyde->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion + H+ cyclized_intermediate Cyclized Intermediate iminium_ion->cyclized_intermediate Intramolecular Cyclization furo_pyridine Tetrahydrothis compound cyclized_intermediate->furo_pyridine - H+ diketone 1,4-Diketone (via Furan Hydrolysis) furo_pyridine->diketone Reversible Troubleshooting_Workflow start Low Yield or Byproduct Formation check_conditions Review Reaction Conditions start->check_conditions check_purity Check Starting Material Purity check_conditions->check_purity Purity OK? optimize_acid Optimize Acid Catalyst (Type & Concentration) check_conditions->optimize_acid Conditions Suboptimal check_purity->optimize_acid optimize_temp_time Optimize Temperature & Reaction Time optimize_acid->optimize_temp_time solution_tarring Reduce Acidity/Temp to Minimize Tarring optimize_acid->solution_tarring check_substrate Evaluate Substrate (Electronic Effects) optimize_temp_time->check_substrate solution_diketone Adjust Work-up for Diketone Reversibility optimize_temp_time->solution_diketone solution_yield Systematic Optimization Improves Yield check_substrate->solution_yield solution_tarring->solution_yield solution_diketone->solution_yield

References

Technical Support Center: Enhancing the Stability of Furo[3,2-c]pyridine N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Furo[3,2-c]pyridine N-oxide compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and experimentation with this compound N-oxides.

Issue 1: Sample Discoloration (Yellowing or Browning)

  • Question: My solid this compound N-oxide sample, which was initially off-white, has turned yellow/brown upon storage. What is the likely cause and how can I prevent it?

  • Answer:

    • Potential Cause 1: Photodegradation. Heteroaromatic N-oxides can be sensitive to light, particularly UV radiation.[1] Exposure can lead to the formation of colored degradation products. The N-O bond can be cleaved under photochemical conditions, leading to deoxygenation or rearrangement.[2]

    • Troubleshooting Steps:

      • Store all this compound N-oxide samples in amber vials or containers that protect from light.

      • When handling the compound, work in a fume hood with the sash down to minimize exposure to overhead laboratory lighting, or use yellow lighting.

      • For solutions, use amber glassware or wrap vessels in aluminum foil.

    • Potential Cause 2: Oxidation. The furo-pyridine scaffold may be susceptible to oxidation, especially in the presence of air and light. Functional groups on the molecule can also be prone to oxidation.

    • Troubleshooting Steps:

      • Store solid samples under an inert atmosphere (e.g., nitrogen or argon).

      • For solutions, degas the solvent before dissolving the compound and store the solution under an inert headspace.

      • Avoid contact with oxidizing agents unless required for a specific reaction.

Issue 2: Decreased Purity or Appearance of New Peaks in HPLC Analysis Over Time

  • Question: I am observing a decrease in the purity of my this compound N-oxide sample and the emergence of new, more polar peaks in my reverse-phase HPLC chromatogram. What could be happening?

  • Answer:

    • Potential Cause 1: Hydrolysis. The N-oxide functionality can increase the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. If the compound is exposed to moisture, especially under acidic or basic conditions, hydrolysis of sensitive functional groups or even ring opening of the furan moiety could occur.[3]

    • Troubleshooting Steps:

      • Ensure the compound is stored in a desiccator over a suitable drying agent.

      • Use anhydrous solvents for preparing solutions whenever possible.

      • If working in aqueous solutions, prepare them fresh and buffer them to a pH where the compound exhibits maximum stability (this needs to be determined experimentally).

    • Potential Cause 2: Thermal Degradation. Aromatic N-oxides can be prone to decomposition at elevated temperatures.[4] Storage at room temperature in a warm laboratory or exposure to heat during experimental procedures (e.g., rotary evaporation at high temperatures) can accelerate degradation.

    • Troubleshooting Steps:

      • Store samples at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) for long-term storage.

      • When concentrating solutions, use a rotary evaporator with the water bath set to the lowest practical temperature.

      • Perform a thermal stability study using techniques like thermogravimetric analysis (TGA) to understand the decomposition temperature of your specific compound.

Issue 3: Inconsistent Results in Biological Assays

  • Question: I am getting variable results in my cell-based or enzymatic assays using a this compound N-oxide stock solution. Could this be a stability issue?

  • Answer:

    • Potential Cause: Instability in Assay Media. The compound may be unstable in the aqueous, buffered, and component-rich environment of biological assay media. The N-oxide could be reduced back to the parent pyridine by components in the media or cells.

    • Troubleshooting Steps:

      • Assess the stability of the compound in the specific assay buffer over the time course of the experiment. Prepare a solution of the compound in the buffer, incubate it under the same conditions as the assay (e.g., 37 °C, 5% CO₂), and analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).

      • Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and make final dilutions into the assay media immediately before starting the experiment.

      • Minimize the number of freeze-thaw cycles for stock solutions. Aliquot the stock solution into single-use volumes.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid this compound N-oxides?

    • A1: For long-term storage, it is recommended to store solid this compound N-oxides in a tightly sealed, light-resistant (amber) container, under an inert atmosphere (nitrogen or argon), at -20°C or below. For short-term storage, 2-8°C in a desiccator is acceptable.

  • Q2: How can I quickly assess the potential stability liabilities of my new this compound N-oxide derivative?

    • A2: Performing a forced degradation study is the most effective way to identify potential stability issues.[2] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate degradation and identify the resulting degradants.[5]

  • Q3: Are there any excipients I should be cautious with when formulating this compound N-oxides?

    • A3: Yes, excipient compatibility should be carefully evaluated.[6] Avoid excipients with reactive impurities like peroxides (which can be found in povidone and polyethylene glycols) as they can promote oxidative degradation.[6] Reducing sugars, such as lactose, can potentially react with amine functionalities if present on your molecule.[7] Always perform compatibility studies with your chosen excipients.

  • Q4: My compound is an N-oxide. Can it be reduced back to the parent pyridine during experiments?

    • A4: Yes, reduction of the N-oxide to the parent pyridine is a common degradation pathway. This can be chemically mediated by reducing agents or even certain excipients, and photochemically induced. In biological systems, enzymatic reduction can also occur.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of a this compound N-oxide.

1. Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

2. Materials:

  • This compound N-oxide sample
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3% (w/v)
  • Methanol and Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • pH meter, heating block or oven, photostability chamber

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

4. Stress Conditions (run each condition in parallel with a control sample stored at 2-8°C in the dark):

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, use 1 M HCl.
  • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C.
  • Oxidative Degradation: Mix the stock solution 1:1 with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours in the dark.
  • Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours in the dark.
  • Thermal Degradation (Solid): Place the solid compound in an oven at 70°C for 48 hours.
  • Photostability: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

5. Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base hydrolysis samples.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze by a suitable HPLC-UV method (see Protocol 2). Aim for 5-20% degradation of the main peak.
  • Use HPLC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

1. Objective: To develop an HPLC method capable of separating the intact this compound N-oxide from its potential degradation products.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC with a UV detector. A PDA detector is preferred for peak purity analysis.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size (this is a starting point and may require optimization).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20-30 minutes) to ensure separation of all potential degradants.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Scan for the optimal wavelength using a UV scan of the compound. 254 nm is a common starting point.
  • Injection Volume: 10 µL.

3. Method Validation:

  • Analyze the stressed samples from the forced degradation study.
  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main compound peak (Resolution > 1.5).
  • Perform peak purity analysis using a PDA detector to ensure the main peak is not co-eluting with any degradants.

Data Presentation

The following table summarizes typical conditions for forced degradation studies as recommended by ICH guidelines.[5] The extent of degradation should be determined experimentally for your specific this compound N-oxide.

Stress ConditionReagent/ConditionTypical DurationExpected Degradation Pathway for N-Oxides
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C24 - 72 hoursHydrolysis of functional groups, potential furan ring opening.
Base Hydrolysis 0.1 M - 1 M NaOH, RT - 60°C24 - 72 hoursHydrolysis of functional groups.
Oxidation 3% H₂O₂, RT24 hoursFurther oxidation of the aromatic system, side-chain oxidation.
Thermal 70-80°C48 - 72 hoursGeneral decomposition, potential deoxygenation.
Photolysis ICH Q1B conditionsN/ADeoxygenation to parent pyridine, rearrangement reactions.

Visualizations

G cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Hydrolysis_Products Hydrolyzed Products (e.g., Ring-opened furan) Acid->Hydrolysis_Products Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Hydrolysis_Products Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Thermal Thermal Stress (e.g., 70°C) Deoxygenated_Product Deoxygenated Parent (this compound) Thermal->Deoxygenated_Product Photo Photolytic Stress (ICH Q1B) Photo->Deoxygenated_Product Rearrangement_Products Rearrangement Isomers Photo->Rearrangement_Products Compound This compound N-oxide Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo G start Start: Unstable Compound Identified forced_deg Perform Forced Degradation Study (Protocol 1) start->forced_deg hplc_dev Develop Stability- Indicating HPLC Method (Protocol 2) forced_deg->hplc_dev analyze Analyze Stressed Samples hplc_dev->analyze identify Identify Degradation Pathways (LC-MS) analyze->identify decision Is Primary Degradation Pathway Identified? identify->decision protect_light Implement Light Protection (Amber vials, etc.) decision->protect_light Photolysis protect_moisture Implement Moisture Protection (Desiccator, Anhydrous Solvents) decision->protect_moisture Hydrolysis protect_heat Implement Temperature Control (Refrigerate/Freeze) decision->protect_heat Thermolysis protect_air Implement Inert Atmosphere (N2 or Ar) decision->protect_air Oxidation retest Retest Stability of Protected Sample protect_light->retest protect_moisture->retest protect_heat->retest protect_air->retest end End: Optimized Storage & Handling Conditions retest->end

References

Technical Support Center: Scale-up Synthesis of Furo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Furo[3,2-c]pyridines.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of Furo[3,2-c]pyridine synthesis.

Issue 1: Decreased Yield and Slower Reaction Rates Upon Scale-up

Potential Cause Troubleshooting/Optimization Strategy
Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, leading to poor heat distribution and localized hot or cold spots.- Utilize jacketed reactors with efficient stirring to ensure uniform temperature control.- Consider a gradual addition of reagents to control exothermic events.- For highly exothermic reactions, explore continuous flow reactors for better heat management.[1]
Mass Transfer Limitations: Inefficient mixing in large reactors can lead to poor diffusion of reactants, catalysts, and reagents.- Optimize the stirrer design (e.g., anchor, turbine) and agitation speed to ensure homogeneity.- For heterogeneous reactions, ensure efficient suspension of solids.
Changes in Reagent Concentration: Direct scaling of solvent volumes might not be optimal and can affect reaction kinetics.- Investigate the impact of concentration on reaction rate and impurity profile. It may be beneficial to run the reaction at a higher concentration to improve throughput, provided that safety and product quality are not compromised.
Catalyst Deactivation: In catalytic reactions like the Sonogashira coupling, the catalyst may be more susceptible to deactivation on a larger scale due to the presence of trace impurities in bulk starting materials or longer reaction times.- Ensure high purity of starting materials and solvents.- Consider using a higher catalyst loading or a more robust catalyst system. In some cases, a heterogeneous catalyst can simplify removal and improve stability.[2]

Issue 2: Increased Impurity Formation

Potential Cause Troubleshooting/Optimization Strategy
Side Reactions Due to Prolonged Reaction Times: Longer reaction times at elevated temperatures can promote the formation of degradation products.- Re-optimize reaction temperature and time for the larger scale. A slightly lower temperature for a longer duration might be beneficial.- Monitor the reaction closely by in-process controls (e.g., HPLC, UPLC) to stop the reaction at the optimal point.
Formation of Homocoupling Byproducts (in Sonogashira Coupling): The presence of oxygen can lead to the dimerization of the alkyne starting material.[3]- Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- The use of a copper co-catalyst can sometimes increase the rate of homocoupling; copper-free Sonogashira conditions can be explored.[3]
"Tarring" or Polymerization (in Pictet-Spengler Reaction): Acidic conditions and elevated temperatures can lead to the decomposition of starting materials or intermediates, especially with sensitive substrates.[4]- Optimize the choice and concentration of the acid catalyst. Milder acids like acetic acid or even catalytic amounts of a stronger acid might be sufficient.[5][6]- Control the reaction temperature carefully.- Consider a two-step process where the initial imine formation is carried out under milder conditions before the cyclization step.
Formation of 1,4-Diketone Byproduct (in Pictet-Spengler with furan moiety): Acid-catalyzed hydrolysis of the furan ring in the product can occur, leading to the formation of a diketone impurity.[7]- Use the minimum necessary amount of acid and control the reaction time to avoid over-exposure of the product to acidic conditions.- Optimize the work-up procedure to quickly neutralize the acid after the reaction is complete.

Issue 3: Challenges in Product Isolation and Purification

Potential Cause Troubleshooting/Optimization Strategy
Difficulty with Crystallization: The presence of impurities can inhibit crystallization, or the product may be an oil at the lab scale.- Perform a solvent screen to identify a suitable crystallization solvent or solvent system.- Consider seeding the solution with a small amount of pure product.- If the product is an oil, try to form a salt to induce crystallization.
Residual Palladium Catalyst: For syntheses involving Sonogashira coupling, removal of the palladium catalyst can be challenging at scale and is often a regulatory requirement.[8][9]- Employ palladium scavengers (e.g., silica-based thiols, activated carbon) after the reaction.- Optimize the work-up procedure, including aqueous washes with reagents that can complex with palladium (e.g., thiourea, cysteine).- Consider using a heterogeneous palladium catalyst that can be easily filtered off.[2]
Column Chromatography is Not Ideal for Large-Scale Purification: While effective in the lab, column chromatography is expensive and time-consuming at an industrial scale.[10]- Focus on developing a robust crystallization method for purification.- If chromatography is necessary, explore more scalable techniques like medium pressure liquid chromatography (MPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure. A thorough thermal hazard assessment is crucial.[11]

  • Handling of Hazardous Reagents: Many syntheses involve flammable solvents, strong acids, and potentially toxic catalysts or reagents. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, contained charging systems) are essential.[12][13][14]

  • Static Discharge: Handling large quantities of flammable organic solvents can generate static electricity, which can be an ignition source. Ensure all equipment is properly grounded.[13]

  • Pressure Buildup: Reactions that evolve gas must be conducted in appropriately vented reactors.

Q2: How can I minimize the cost of goods (COGs) during the scale-up of this compound synthesis?

A2: To minimize COGs, consider the following:

  • Process Optimization: Aim for higher yields and shorter reaction times.[1]

  • Reagent and Catalyst Cost: Use the least expensive, yet effective, reagents and minimize the loading of expensive catalysts like palladium.[1]

  • Solvent Selection: Choose lower-cost, greener, and easily recoverable solvents. Minimize the total solvent volume used.

  • Avoid Costly Purifications: Develop a process that yields a product pure enough to be isolated by crystallization, avoiding expensive chromatographic purifications.

Q3: Is a continuous flow process a viable option for the large-scale synthesis of Furo[3,2-c]pyridines?

A3: Yes, a continuous flow process can be highly advantageous for the synthesis of Furo[3,2-c]pyridines, especially for reactions that are highly exothermic or involve hazardous intermediates. Flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and can lead to higher yields and improved safety.[1] For example, a five-step batch process for a pyridine-containing drug was converted to a single continuous step with a significant increase in yield and reduction in production cost.[1]

Experimental Protocols

The following are representative lab-scale protocols for common synthetic routes to the this compound core. When scaling these processes, the considerations outlined in the troubleshooting section should be carefully addressed.

Protocol 1: Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction

This protocol is adapted from a semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[4][7]

  • Imine Formation: In a suitable reactor, a solution of 2-(5-methylfuran-2-yl)ethylamine (1.0 eq) and a commercially available aromatic aldehyde (1.0 eq) in an appropriate solvent (e.g., acetonitrile) is stirred at reflux for one hour.

  • Pictet-Spengler Cyclization: After cooling, an acid catalyst (e.g., a mixture of acetic acid and hydrochloric acid) is added. The reaction mixture is then heated (e.g., to 70°C) and monitored by an in-process control method (e.g., HPLC) until the reaction is complete.

  • Work-up and Isolation: The reaction mixture is cooled and the pH is adjusted with an aqueous base (e.g., NaOH solution) to convert the product hydrochloride salt to the free base. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by crystallization from a suitable solvent system.

Protocol 2: Synthesis of Furo[3,2-c]pyridines via Sonogashira Coupling and Cyclization

This protocol is based on a cascade process for the synthesis of this compound derivatives.[15][16]

  • Reaction Setup: To a solution of 4-hydroxy-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., DMF) in a reactor under an inert atmosphere, add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).

  • Reaction: The reaction mixture is heated to a suitable temperature (e.g., 70°C) and the progress is monitored by TLC or HPLC.

  • Work-up and Isolation: Upon completion, the reaction is cooled to room temperature. An aqueous work-up is performed, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or, preferably for scale-up, by crystallization.

Quantitative Data

Table 1: Optimization of Pictet-Spengler Reaction Conditions (Lab Scale)

Data adapted from the synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrothis compound.[7]

EntrySolventCatalyst (eq)Temp (°C)Time (h)Yield (%)
1CH₃CNHCl (2.0)501.526
2CH₃CNHCl (2.0)502441
3AcOHHCl (2.0)rt4847
4AcOHHCl (2.0)703.533
5AcOHHCl (2.0)706.567

Table 2: Comparison of Lab vs. Pilot Scale for a Generic Pyridine Synthesis

Illustrative data based on common scale-up challenges.[1]

ParameterLab Scale (10g)Pilot Scale (10kg)
Yield 92%85%
Reaction Time 4 hours8 hours
Purity (crude) 98%95%
Solvent Volume 100 mL90 L

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (e.g., 2-(5-methylfuran-2-yl)ethylamine, aldehyde) reactor_prep Reactor Preparation (Inerting, Solvent Charge) start->reactor_prep imine Imine Formation (Step 1) reactor_prep->imine cyclization Pictet-Spengler Cyclization (Step 2) imine->cyclization monitoring In-Process Control (e.g., HPLC) cyclization->monitoring quench Reaction Quench & pH Adjustment cyclization->quench monitoring->cyclization extraction Extraction quench->extraction concentration Solvent Concentration extraction->concentration crude_product Crude this compound concentration->crude_product purification Crystallization / Chromatography crude_product->purification drying Drying purification->drying final_product Pure this compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_thermal Thermal Issues cluster_kinetic Kinetic & Purity Issues cluster_workup Isolation Problems start Low Yield or High Impurities in Scale-up? check_temp Is reaction temperature uniform? start->check_temp Yes improve_mixing Improve agitation / reactor design check_temp->improve_mixing No check_impurities New impurities observed? check_temp->check_impurities Yes improve_mixing->check_impurities control_addition Control reagent addition rate control_addition->check_impurities optimize_conditions Re-optimize temp, time, & concentration check_impurities->optimize_conditions Yes isolation_issue Difficulty in product isolation? check_impurities->isolation_issue No check_materials Check starting material purity optimize_conditions->check_materials change_catalyst Consider alternative catalyst/loading check_materials->change_catalyst change_catalyst->isolation_issue develop_cryst Develop robust crystallization isolation_issue->develop_cryst Yes use_scavenger Use metal scavengers develop_cryst->use_scavenger

Caption: Troubleshooting decision tree for scale-up synthesis.

References

Technical Support Center: Synthesis of Furo[3,2-c]pyridines - Minimizing Catalyst Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during the synthesis of Furo[3,2-c]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of Furo[3,2-c]pyridines that are susceptible to poisoning?

A1: The synthesis of Furo[3,2-c]pyridines often involves palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, to form the core heterocyclic structure or introduce substituents.[1][2] Additionally, acid-catalyzed reactions like the Pictet-Spengler condensation are also employed.[3] Palladium catalysts, in particular, are highly susceptible to poisoning by various substances.[4] Rhodium catalysts may also be used and can be poisoned by nitrogen-containing compounds.[5]

Q2: What are the typical signs of catalyst poisoning in my Furo[3,2-c]pyridine synthesis?

A2: The primary indicators of catalyst poisoning include:

  • A significant decrease in reaction rate or a complete halt of the reaction.

  • Low or no yield of the desired this compound product.

  • Formation of side products, such as the homocoupling of alkynes in Sonogashira reactions.[6]

  • A change in the color of the reaction mixture, which might indicate a change in the oxidation state or coordination environment of the metal catalyst.

Q3: What are the most common sources of catalyst poisons in this compound synthesis?

A3: Catalyst poisons can originate from various sources:

  • The Substrate Itself: The pyridine nitrogen atom in the this compound core or its precursors can strongly coordinate to the palladium catalyst, leading to deactivation.[7]

  • Impurities in Reagents and Solvents: Trace amounts of sulfur compounds (e.g., from thiols or sulfur-containing reagents), halides, and cyanides in starting materials or solvents can act as potent poisons.[4][8]

  • Air and Moisture: Oxygen can lead to the oxidation of the active catalyst, and moisture can cause hydrolysis of reagents or catalysts.[8][9]

  • Reaction Byproducts: Byproducts formed during the reaction can sometimes inhibit or poison the catalyst.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Furo[3,2-c]pyridines and provides actionable solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms: The reaction does not proceed to completion, or the yield of the desired this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps and Solutions
Nitrogen Coordination The pyridine nitrogen can poison the palladium catalyst. To mitigate this, consider using sterically hindered and electron-rich ligands, such as Buchwald-Hartwig biarylphosphine ligands (e.g., SPhos, XPhos), which can promote faster catalytic turnover.[10]
Impure Reagents Impurities in the starting materials (e.g., halo-pyridines, alkynes, boronic acids) or solvents can poison the catalyst. Ensure all reagents are of high purity. Recrystallize solid starting materials and distill liquid reagents and solvents if necessary.[8]
Presence of Oxygen Oxygen can deactivate the active Pd(0) species. It is crucial to degas all solvents thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through them.[6] The reaction should be run under a positive pressure of an inert gas.
Inappropriate Ligand The choice of ligand is critical for catalyst stability and activity. If using a standard ligand like triphenylphosphine (PPh₃) results in low yield, switching to a more specialized ligand designed for cross-coupling with N-heterocycles may be beneficial.[11]
Inactive Catalyst The palladium catalyst may have degraded upon storage. Use a fresh batch of catalyst or a pre-catalyst that is known to be more stable.
Issue 2: Formation of Homocoupling Byproducts in Sonogashira Reactions

Symptoms: Significant formation of a byproduct resulting from the coupling of two alkyne starting materials (Glaser coupling).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps and Solutions
Presence of Copper(I) Co-catalyst The copper(I) co-catalyst, typically CuI, can promote the homocoupling of terminal alkynes, especially in the presence of oxygen.[6]
Solution Employ a copper-free Sonogashira protocol. These reactions may require a different palladium catalyst/ligand system and potentially higher reaction temperatures to proceed efficiently.[6]

Data Presentation

The following tables summarize the effects of common poisons on palladium catalysts and provide a qualitative guide to selecting appropriate reaction conditions to minimize catalyst deactivation.

Table 1: Common Catalyst Poisons and Their Effects

Poison Mechanism of Poisoning Effect on Catalyst Activity Common Sources
Nitrogen Heterocycles Strong coordination to the metal center, blocking active sites.[7]Significant to complete deactivation.Substrates, products, nitrogen-containing solvents.
Sulfur Compounds Strong and often irreversible binding to the catalyst surface.[4]Severe and often irreversible poisoning.Impurities in reagents and solvents.
Halides (excess) Can form stable, inactive catalyst complexes.[9]Can inhibit or completely stop the reaction.From reagents or as byproducts.
Cyanide Forms highly stable and inactive palladium-cyanide complexes.[9]Rapid and irreversible poisoning.Cyanide-containing reagents.
Oxygen Oxidation of the active Pd(0) species to inactive Pd(II).[8]Gradual or rapid loss of activity.Air exposure.

Table 2: General Guidance for Minimizing Catalyst Poisoning in this compound Synthesis

Parameter Recommendation Rationale
Reagent Purity Use high-purity starting materials and solvents.To avoid introducing catalyst poisons like sulfur compounds.[8]
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen).To prevent catalyst oxidation by atmospheric oxygen.[6]
Solvent Degassing Thoroughly degas all solvents prior to use.To remove dissolved oxygen.[6]
Ligand Selection For N-heterocycle substrates, consider bulky, electron-rich phosphine ligands.To promote faster catalytic turnover and reduce the impact of nitrogen coordination.[10]
Catalyst Precursor Consider using Pd(0) precursors for challenging couplings.May bypass some deactivation pathways associated with Pd(II) precursors.[7]
Copper Co-catalyst For Sonogashira reactions, consider copper-free conditions.To minimize alkyne homocoupling.[6]

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is designed to reduce the formation of alkyne homocoupling byproducts by eliminating the copper co-catalyst.[6]

  • Preparation: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the halo-Furo[3,2-c]pyridine precursor (1.0 equiv), the terminal alkyne (1.2 equiv), and a degassed anhydrous amine base (e.g., triethylamine).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, filter it through a pad of celite, and wash with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Regeneration by Hydrogen Treatment

This protocol can be adapted for the regeneration of palladium catalysts poisoned by sulfur compounds.[12]

  • Catalyst Recovery: After the reaction, recover the solid-supported palladium catalyst (e.g., Pd/C) by filtration.

  • Washing: Wash the catalyst with a suitable solvent to remove any adsorbed organic material.

  • Hydrogen Treatment: Place the catalyst in a suitable reactor and treat it with a stream of hydrogen gas at an elevated temperature. The exact temperature and duration will depend on the nature of the poison and the catalyst support.

  • Cooling: Cool the catalyst to room temperature under an inert atmosphere before reuse.

Mandatory Visualizations

Catalyst_Poisoning_Pathway Active Catalyst (e.g., Pd(0)) Active Catalyst (e.g., Pd(0)) Desired Product Desired Product Active Catalyst (e.g., Pd(0))->Desired Product Catalytic Cycle Inactive Catalyst Complex Inactive Catalyst Complex Active Catalyst (e.g., Pd(0))->Inactive Catalyst Complex Poisoning Substrate/Reagent Substrate/Reagent Substrate/Reagent->Desired Product Catalyst Poison (e.g., Pyridine N, Sulfur) Catalyst Poison (e.g., Pyridine N, Sulfur) Catalyst Poison (e.g., Pyridine N, Sulfur)->Inactive Catalyst Complex

Caption: A simplified diagram illustrating the competing pathways of a catalytic reaction and catalyst poisoning.

Troubleshooting_Workflow Start Low/No Product Yield CheckPurity Check Reagent/Solvent Purity Start->CheckPurity CheckAtmosphere Verify Inert Atmosphere CheckPurity->CheckAtmosphere Purity OK Purify Purify Reagents/Solvents CheckPurity->Purify Impure CheckCatalyst Assess Catalyst/Ligand System CheckAtmosphere->CheckCatalyst Inert Degas Degas Solvents CheckAtmosphere->Degas Air Leak/O2 Present ChangeLigand Change Ligand/Catalyst CheckCatalyst->ChangeLigand Ineffective Success Reaction Successful CheckCatalyst->Success Optimized Purify->CheckAtmosphere Degas->CheckCatalyst ChangeLigand->Success

References

Technical Support Center: Refinement of Work-up Procedures for Furo[3,2-c]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for Furo[3,2-c]pyridine reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.

Issue 1: Low or No Yield of the Desired Product After Work-up

  • Question: My reaction seems to have worked based on TLC, but after the aqueous work-up and extraction, the yield of the crude this compound is very low. What could be the problem?

  • Answer: Low recovery after work-up can stem from several factors related to the physicochemical properties of your this compound derivative.

    • Product Solubility: The product might have some solubility in the aqueous layer, especially if it possesses polar functional groups. Try back-extracting the aqueous layer with a different organic solvent.

    • pH Sensitivity: The this compound core contains a basic pyridine nitrogen, making its solubility dependent on pH. During acidic washes, the product can be protonated and partition into the aqueous phase. Conversely, strongly basic conditions could potentially lead to degradation.[1]

    • Emulsion Formation: The presence of certain reagents or byproducts can lead to the formation of a stable emulsion during extraction, trapping the product in the interfacial layer.

    Troubleshooting Steps:

    • Optimize Extraction: Before discarding the aqueous layer, perform several additional extractions with a more polar organic solvent like dichloromethane or a mixture of ethyl acetate and THF.

    • Adjust pH: Carefully neutralize the aqueous layer to a pH of ~7-8 with a saturated solution of sodium bicarbonate before extraction.[1] This will ensure the pyridine nitrogen is in its free base form, maximizing its solubility in organic solvents.

    • Break Emulsions: To address emulsions, you can try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Issue 2: Presence of Persistent Impurities After Column Chromatography

  • Question: I am having difficulty separating my this compound product from a persistent impurity during column chromatography. The impurity runs very close to my product on the TLC plate.

  • Answer: Co-eluting impurities are a common challenge. The nature of the impurity will dictate the best purification strategy.

    • Isomeric Byproducts: The reaction may have produced isomers that have very similar polarities to the desired product.

    • Starting Material: Incomplete reactions can leave unreacted starting materials that are structurally similar to the product.

    • Catalyst Residues: Palladium or copper catalysts used in cross-coupling reactions can sometimes be challenging to remove completely.[2]

    Troubleshooting Steps:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems for your column. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol or acetone/dichloromethane gradient might provide better separation.[3]

      • Stationary Phase: If standard silica gel is not effective, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., amino- or cyano-bonded).[4]

      • Additive: The basicity of the pyridine nitrogen can cause tailing on silica gel.[4] Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent can significantly improve the peak shape and resolution.[4]

    • Alternative Purification Techniques:

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities and obtaining a highly pure product.[2]

      • Acid-Base Extraction: Leverage the basicity of the pyridine nitrogen.[1] Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid. The this compound will move to the aqueous layer. Then, basify the aqueous layer and extract your purified product back into an organic solvent.[1]

Issue 3: Product Decomposition During Work-up or Purification

  • Question: I observe streaking on my TLC plates and a decrease in the desired product spot intensity after work-up or during column chromatography, suggesting my this compound is decomposing. What can I do?

  • Answer: The this compound scaffold can be sensitive to certain conditions, leading to degradation.

    • Acid/Base Sensitivity: The furo[3,2-b]pyridine core, a related structure, can be sensitive to harsh acidic or basic conditions.[1] This sensitivity may also apply to Furo[3,2-c]pyridines.

    • Silica Gel Acidity: The acidic nature of standard silica gel can sometimes cause decomposition of sensitive compounds.

    • Thermal Instability: Prolonged heating, for instance, during solvent evaporation at high temperatures, might lead to degradation.

    Troubleshooting Steps:

    • Milder Work-up Conditions: Use dilute acids and bases for washing and perform these steps at a lower temperature (e.g., in an ice bath).

    • Neutralize Silica Gel: Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine before packing the column.

    • Avoid Excessive Heat: Concentrate your product fractions under reduced pressure at a moderate temperature. If the product is a solid, consider air-drying or using a vacuum oven at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a this compound synthesis?

A1: A typical aqueous work-up involves cooling the reaction mixture to room temperature, followed by extraction with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[5] However, this procedure often needs refinement based on the specific properties of the synthesized derivative.

Q2: How can I remove catalyst residues from my this compound product?

A2: For palladium or copper catalyst residues, you can try washing the organic layer with an aqueous solution of ammonium chloride, which can help complex with the metal ions.[6] In some cases, filtering the crude product through a plug of silica gel or celite can also be effective.

Q3: My this compound product is a solid. What is the best way to purify it?

A3: If your product is a solid, recrystallization is often an excellent method to achieve high purity.[2] You will need to screen various solvents or solvent mixtures to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Q4: I am observing significant tailing of my product spot on the TLC plate. What does this indicate and how can I fix it?

A4: Tailing of spots on a silica gel TLC plate for a pyridine-containing compound is often due to the interaction of the basic nitrogen with the acidic silica gel.[4] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your TLC developing solvent.[4] This same principle can be applied to column chromatography to improve separation.

Data Presentation

Table 1: Typical Column Chromatography Parameters for this compound Purification

ParameterDescriptionTypical Value/Range
Stationary Phase The solid adsorbent used in the column.Silica gel (230-400 mesh)
Mobile Phase The solvent or solvent mixture that elutes the compound.Dichloromethane/Acetone or Ethyl Acetate/Hexane gradient[3]
Elution Mode The method of applying the mobile phase.Gradient Elution
Sample Loading The method of applying the crude sample to the column.Dry loading or direct loading in minimal solvent[3]
Expected Yield The percentage of the desired compound recovered after purification.60-95% (highly dependent on crude purity)[3]
Expected Purity The purity of the isolated compound.>95% (as determined by NMR or HPLC)[3]

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is water-miscible (e.g., THF, DMF), dilute the mixture with water and a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine all organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Acid-Base Extraction for Purification

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The this compound product will move into the aqueous layer.

  • Separate the aqueous layer and wash it with a small amount of fresh organic solvent to remove any non-basic impurities.

  • Carefully basify the aqueous layer to a pH of ~7-8 with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide while cooling in an ice bath.

  • Extract the now basic aqueous layer three times with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction This compound Synthesis workup Aqueous Work-up & Extraction reaction->workup purification Purification Method workup->purification column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization acid_base Acid-Base Extraction purification->acid_base analysis Purity & Structure Confirmation (NMR, HPLC, MS) column->analysis recrystallization->analysis acid_base->analysis

Caption: General experimental workflow for this compound synthesis and purification.

troubleshooting_logic cluster_problem Identify the Problem cluster_solution Implement Solution start Low Purity after Initial Purification is_tailing Tailing on TLC? start->is_tailing is_close_spot Close-running Impurity? is_tailing->is_close_spot No add_base Add Basic Modifier to Eluent is_tailing->add_base Yes change_solvent Change Chromatography Solvent System is_close_spot->change_solvent Yes alt_purification Alternative Purification (Recrystallization or Acid-Base Extraction) is_close_spot->alt_purification If still impure change_solvent->alt_purification If needed

Caption: Troubleshooting logic for addressing low product purity after initial purification.

References

Validation & Comparative

Comparative analysis of Furo[3,2-c]pyridine and Thieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Furo[3,2-c]pyridine and Thieno[3,2-c]pyridine for Researchers and Drug Development Professionals.

Introduction

This compound and thieno[3,2-c]pyridine are isomeric bioisosteres of quinoline, belonging to the class of bicyclic heteroaromatic compounds. As "scaffolds" in medicinal chemistry, they provide a rigid framework for the spatial orientation of functional groups, enabling interaction with various biological targets. The replacement of a benzene ring in quinoline with a furan or thiophene ring significantly alters the electronic and physicochemical properties, influencing the compound's ADME (absorption, distribution, metabolism, and excretion) profile, potency, and selectivity. This guide provides a comparative analysis of these two scaffolds, focusing on their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols.

Physicochemical Properties

The primary difference between the two scaffolds lies in the heteroatom of the five-membered ring: oxygen in this compound and sulfur in thieno[3,2-c]pyridine. This substitution has a cascading effect on properties like aromaticity, electron distribution, and the ability to form hydrogen bonds. Thiophene is generally considered more aromatic than furan, and the larger size of the sulfur atom compared to oxygen influences bond lengths and angles.

For drug discovery, lipophilicity (logP) is a critical parameter. A comparative study on phosphodiesterase 10A (PDE10A) inhibitors, which utilized both scaffolds, revealed that thienopyridine analogs generally exhibit higher lipophilicity than their furopyridine counterparts.

Table 1: Comparative Physicochemical Data of Representative Derivatives

PropertyThis compound DerivativeThieno[3,2-c]pyridine DerivativeRationale for Difference
pKa Not explicitly found for a direct comparator~6.5 (for 4-amino derivative)The higher electronegativity of oxygen in the furan ring may slightly decrease the basicity of the pyridine nitrogen compared to the thiophene analog.
logP Generally lower than thieno-analogsGenerally higher than furo-analogsSulfur is less electronegative and more polarizable than oxygen, contributing to increased lipophilicity in the thiophene-containing scaffold.
Melting Point (°C) 180-182 (for a specific derivative)205-207 (for a regioisomeric derivative)Crystal packing and intermolecular forces, influenced by the different heteroatoms, lead to variations in melting points.
Aqueous Solubility Generally higher than thieno-analogsGenerally lower than furo-analogsThe oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially leading to improved aqueous solubility over the thiophene analog.

Synthetic Strategies

The synthesis of both scaffolds often starts from a substituted pyridine core, followed by the construction of the fused furan or thiophene ring. Common strategies involve the cyclization of appropriately functionalized 2,3-disubstituted pyridines.

For furo[3,2-c]pyridines , a prevalent method is the reaction of a 3-hydroxypyridine-2-carboxylate derivative with a reagent that provides the remaining two carbons of the furan ring, followed by cyclization.

For thieno[3,2-c]pyridines , a common approach is the Gewald reaction, which involves the condensation of a 3-cyanopyridin-2-one with an active methylene compound and elemental sulfur. Another versatile method is the palladium-catalyzed coupling of a 2-chloro-3-aminopyridine with a terminal alkyne, followed by electrophilic cyclization.

G cluster_furo This compound Synthesis cluster_thieno Thieno[3,2-c]pyridine Synthesis F1 3-Hydroxypyridine Derivative F2 Functionalization at C2 F1->F2 e.g., Carboxylation F3 Cyclization F2->F3 Reaction with α-haloketone F4 This compound Core F3->F4 T1 Substituted Pyridine T2 Introduction of Thiol/Sulfide at C3 T1->T2 e.g., Halogenation then Substitution T3 Cyclization T2->T3 Reaction with α-halocarbonyl T4 Thieno[3,2-c]pyridine Core T3->T4 Start Start Start->F1 Start->T1

Caption: Generalized synthetic workflows for Furo- and Thieno[3,2-c]pyridine.

Biological Activities and Structure-Activity Relationships (SAR)

Both scaffolds have been explored for a wide range of biological targets due to their ability to mimic endogenous purines and other bicyclic systems, acting as hinge-binding motifs in kinases or interacting with aromatic residues in enzyme active sites.

A notable example is their use as inhibitors of phosphodiesterase 10A (PDE10A) , an enzyme involved in cyclic nucleotide signaling, which is a target for treating neuropsychiatric disorders like schizophrenia. A study directly comparing both scaffolds found that while potent inhibitors could be developed from both, the thieno[3,2-c]pyridine series generally offered a better balance of potency and pharmacokinetic properties. Specifically, the thieno[3,2-c]pyridine analogs often displayed higher metabolic stability.

Another area of application is in the development of kinase inhibitors . For example, derivatives of thieno[3,2-c]pyridine have been investigated as inhibitors of Nek2 kinase, a protein involved in cell cycle regulation.

The choice between the two scaffolds allows for fine-tuning of structure-activity relationships. The oxygen of the furan ring can act as a hydrogen bond acceptor, a property not shared by the sulfur atom of thiophene. Conversely, the sulfur atom can engage in different types of non-covalent interactions, such as sulfur-aromatic interactions.

G cluster_pathway Simplified PDE10A Signaling Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC GTP GTP GC Guanylyl Cyclase (GC) GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA PKA cAMP->PKA PDE10A PDE10A cAMP->PDE10A Hydrolysis PKG PKG cGMP->PKG cGMP->PDE10A Hydrolysis Downstream Downstream Effectors (e.g., DARPP-32) PKA->Downstream PKG->Downstream 5'-AMP / 5'-GMP 5'-AMP / 5'-GMP PDE10A->5'-AMP / 5'-GMP Inhibitor Furo/Thieno[3,2-c]pyridine Inhibitor Inhibitor->PDE10A Inhibition

Caption: Inhibition of the PDE10A signaling pathway.

Table 2: Comparative Biological Activity of Representative Derivatives

TargetThis compound Derivative (IC50)Thieno[3,2-c]pyridine Derivative (IC50)Reference
PDE10A 1.1 nM (Compound 8)0.3 nM (Compound 7)
Nek2 Kinase Not reported in cited literature0.038 µM

Experimental Protocols

Protocol 1: PDE10A Inhibition Assay

This protocol is a representative method for determining the in vitro potency of compounds against the PDE10A enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human PDE10A.

Materials:

  • Recombinant human PDE10A2 enzyme.

  • [3H]cAMP (tritiated cyclic adenosine monophosphate).

  • Snake venom nucleotidase.

  • Test compounds (this compound and Thieno[3,2-c]pyridine derivatives) dissolved in DMSO.

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 0.1% BSA).

  • Scintillation fluid.

Procedure:

  • A reaction mixture is prepared containing the assay buffer, PDE10A2 enzyme, and varying concentrations of the test compound.

  • The reaction is initiated by adding [3H]cAMP to a final concentration of approximately 10 nM.

  • The mixture is incubated for a set period (e.g., 20 minutes) at room temperature to allow for enzymatic hydrolysis of [3H]cAMP to [3H]5'-AMP.

  • The reaction is terminated by the addition of a stop solution, often by boiling or adding a specific inhibitor.

  • Snake venom nucleotidase is added to the mixture and incubated to convert the [3H]5'-AMP to [3H]adenosine.

  • The mixture is then passed through an anion-exchange resin (e.g., Dowex), which binds the unreacted [3H]cAMP but allows the neutral [3H]adenosine to pass through.

  • The eluate containing [3H]adenosine is collected into scintillation vials.

  • Scintillation fluid is added, and the radioactivity is quantified using a scintillation counter.

  • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

G cluster_workflow IC50 Determination Workflow P1 Prepare Reaction Mix (Enzyme + Buffer + Inhibitor) P2 Initiate with [3H]cAMP P1->P2 P3 Incubate (e.g., 20 min) P2->P3 P4 Terminate Reaction P3->P4 P5 Add Snake Venom Nucleotidase P4->P5 P6 Incubate P5->P6 P7 Separate via Ion Exchange P6->P7 P8 Quantify [3H]adenosine (Scintillation Counting) P7->P8 P9 Calculate % Inhibition and IC50 P8->P9

A Comparative Guide to the Structure-Activity Relationship of Furo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of this compound analogs, focusing on their structure-activity relationships (SAR) as anticancer agents and kinase inhibitors. The information presented herein is intended to serve as a resource for the rational design and development of novel therapeutic agents based on this privileged scaffold.

Introduction

Furo[3,2-c]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery due to their structural similarity to purines and other biologically relevant molecules. This unique structure allows them to interact with a variety of biological targets, including protein kinases, which are key regulators of cellular processes often dysregulated in diseases such as cancer. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to facilitate a deeper understanding of the SAR of this compound analogs.

Data Presentation: Anticancer and Kinase Inhibitory Activities

The biological activity of this compound analogs and related furopyridine derivatives has been evaluated against various cancer cell lines and protein kinases. The following tables summarize the available quantitative data, providing a basis for comparing the potency of different structural modifications.

Table 1: In Vitro Cytotoxicity of Furo[3,2-c]pyridone and Related Furopyridine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Furo[3,2-c]pyridone 4c 6-isobutyl-5,6-dihydrofuro [3,2-c] pyridine-4,7-dioneKYSE70 (Esophageal)0.888 (24h), 0.655 (48h) (µg/mL)[1]
KYSE150 (Esophageal)99% inhibition at 20.00 µg/mL[1]
Furo[2,3-b]pyridine Derivative 4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile--[2]
Furo[2,3-b]pyridine Derivative 8 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine--[2]
Furo[2,3-b]pyridine Derivative 11 S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate--[2]

Note: The activity of compound 4c is reported in µg/mL. The original research for derivatives 4, 8, and 11 focused on kinase inhibition, and broad-spectrum cytotoxicity data is not available in the provided context.

Table 2: Kinase Inhibitory Activity of Furopyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Furo[2,3-b]pyridine Derivative 4 CDK2/cyclin A20.24[2]
Furo[2,3-b]pyridine Derivative 8 CDK2/cyclin A20.65[2]
Furo[2,3-b]pyridine Derivative 11 CDK2/cyclin A20.50[2]

Structure-Activity Relationship (SAR) Insights

  • The Furo[3,2-c]pyridone Core: The potent cytotoxic activity of compound 4c highlights the potential of the 6-isobutyl-5,6-dihydrothis compound-4,7-dione scaffold as a promising starting point for the development of novel anticancer agents. The dione moiety and the isobutyl substitution at the 6-position appear to be important for its activity against esophageal cancer cells.

  • Substitutions on Related Furopyridine Scaffolds: Data from Furo[2,3-b]pyridine derivatives suggest that substitutions at various positions can significantly influence kinase inhibitory activity. For instance, the presence of a naphthalene and a thiophene moiety in compounds 4 , 8 , and 11 is associated with potent inhibition of CDK2/cyclin A2. The different functional groups at the 2-position (chloro, amino, and thioester) modulate the potency, with the 2-chloro derivative (4 ) being the most active in this series.

Future research should focus on the systematic modification of the this compound core at positions 2, 3, 6, and 7 to establish a clear SAR and optimize the biological activity.

Signaling Pathways and Experimental Workflows

This compound analogs are thought to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and JAK/STAT pathways are two such critical pathways that are often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Analog (Hypothesized) Inhibitor->PI3K

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription leads to Inhibitor This compound Analog (Hypothesized) Inhibitor->JAK

Caption: Hypothesized inhibition of the JAK/STAT signaling pathway by this compound analogs.

experimental_workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assay Cytotoxicity->KinaseAssay SAR SAR Analysis Cytotoxicity->SAR WesternBlot Mechanism of Action (Western Blot) KinaseAssay->WesternBlot KinaseAssay->SAR WesternBlot->SAR

Caption: General experimental workflow for SAR studies of this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are protocols for key experiments commonly used in the evaluation of this compound analogs.

General Synthesis of this compound Core via Sonogashira Coupling and Cyclization[2]

This method involves a palladium- and copper-catalyzed cross-coupling reaction followed by an intramolecular cyclization to construct the this compound scaffold.

Materials:

  • Substituted 3-iodo-4-hydroxypyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a solution of the substituted 3-iodo-4-hydroxypyridine in the anhydrous solvent, add the terminal alkyne, palladium catalyst, and CuI.

  • Degas the reaction mixture and purge with an inert gas (e.g., argon or nitrogen).

  • Add the base and heat the reaction mixture to the appropriate temperature (typically 60-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.

In Vitro Cytotoxicity Screening (MTT Assay)[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., KYSE70, KYSE150)

  • Complete cell culture medium

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound analogs in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)[2]

This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Purified recombinant kinase (e.g., PI3K, CDK2)

  • Kinase-specific substrate

  • ATP

  • This compound analogs

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction buffer containing the kinase and its substrate.

  • Add the this compound analogs at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration.

  • Calculate the kinase inhibition for each compound concentration and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis[2]

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in signaling pathways.

Materials:

  • Cancer cells

  • This compound analogs

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the this compound analogs for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins (both phosphorylated and total forms).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compounds on the phosphorylation of the target proteins.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the field of oncology. The available data, though limited, suggests that derivatives of this scaffold can exhibit potent cytotoxic and kinase inhibitory activities. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of new this compound analogs.

Future research efforts should be directed towards:

  • Expanding Chemical Diversity: Synthesizing a broader range of this compound analogs with diverse substitutions to establish a comprehensive SAR.

  • Elucidating Mechanisms of Action: Conducting in-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Evaluation: Assessing the efficacy and safety of the most promising lead compounds in relevant animal models.

By systematically exploring the SAR of this compound analogs, the scientific community can unlock the full therapeutic potential of this versatile scaffold.

References

In Vivo Validation of Furo[3,2-c]pyridine Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Furo[3,2-c]pyridine derivatives have emerged as a promising class of compounds, demonstrating significant potential as kinase inhibitors.[1] This guide provides a comparative overview of the in vivo anticancer activity of a closely related furopyrimidine compound, as a proxy for this compound derivatives, against the well-established chemotherapeutic agent, doxorubicin. The data presented is based on preclinical studies and aims to offer an objective comparison to inform further research and development in this area. While in vitro studies have shown the cytotoxic effects of various furopyridine derivatives against cancer cell lines, in vivo validation is a critical step toward clinical translation.[1][2]

Comparative In Vivo Efficacy

Direct in vivo comparative studies for this compound derivatives are not yet widely available in the public domain. However, research on structurally similar furo[2,3-d]pyrimidine-based chalcones provides valuable insights into the potential in vivo efficacy of this compound class. The following table summarizes the in vivo anticancer activity of a representative furo[2,3-d]pyrimidine chalcone and the standard chemotherapeutic drug, doxorubicin, in different preclinical models.

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
Furo[2,3-d]pyrimidine Chalcone 5e Ehrlich Ascites Carcinoma (EAC)Swiss Albino Mice2.5 mg/kg/day (i.p.)62.4%Not Specified[3]
5 mg/kg/day (i.p.)78%
Doxorubicin MCF-7 Human Breast Carcinoma XenograftNOD-SCID Mice5 mg/kg (i.v., every 3 days)Significant tumor volume reductionSignificant survival advantage[4]
Cal-51 Breast Cancer XenograftNot Specified2.5 mg/kgMinimal ActivityNot Specified[5]

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo studies. The following are representative methodologies for evaluating the anticancer activity of novel compounds in preclinical models.

Ehrlich Ascites Carcinoma (EAC) Model (for Furo[2,3-d]pyrimidine Chalcone 5e)
  • Animal Model: Swiss albino mice are used for this syngeneic tumor model.

  • Tumor Implantation: EAC cells are propagated in vivo by intraperitoneal (i.p.) inoculation of 2x10^6 cells per mouse. For the solid tumor model, 2.5x10^6 EAC cells are injected subcutaneously into the right thigh.

  • Treatment Regimen: Treatment with the test compound (e.g., Furo[2,3-d]pyrimidine chalcone 5e) or vehicle control is initiated 24 hours after tumor cell inoculation and continues for a specified period. Dosing is typically administered intraperitoneally.

  • Endpoint Analysis: Tumor volume is measured at regular intervals. At the end of the experiment, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor weight of treated group / mean tumor weight of control group)] x 100.[3]

Human Tumor Xenograft Model (for Doxorubicin)
  • Animal Model: Immunocompromised mice, such as NOD-SCID or athymic nude mice, are used to prevent the rejection of human tumor cells.[4][6]

  • Tumor Implantation: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in vitro and then injected subcutaneously or orthotopically (e.g., into the mammary fat pad for breast cancer) into the mice.[6][7] The use of Matrigel can enhance tumor engraftment.[6]

  • Treatment Regimen: Once tumors reach a palpable size (e.g., 50-60 mm³), animals are randomized into treatment and control groups. The test compound (e.g., doxorubicin) is administered, often intravenously (i.v.), at a specified dose and schedule.[4]

  • Toxicity Monitoring: Animal health is monitored daily, including body weight, clinical signs of toxicity, and mortality.

  • Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Key endpoints include tumor growth inhibition and, in some cases, overall survival.[4]

Signaling Pathways and Mechanism of Action

This compound derivatives have been identified as potent inhibitors of key signaling pathways that are frequently dysregulated in cancer.[1] Understanding these mechanisms is crucial for identifying patient populations that are most likely to respond to these targeted therapies.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound derivatives have been shown to inhibit this pathway, leading to the suppression of tumor cell growth.[1]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Furo_Pyridine This compound Derivative Furo_Pyridine->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

JAK/STAT Pathway

The JAK/STAT pathway is critical for cytokine signaling and is implicated in various cancers and inflammatory diseases. By inhibiting this pathway, this compound derivatives can interfere with tumor cell survival and proliferation.[1]

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Furo_Pyridine This compound Derivative Furo_Pyridine->JAK

Caption: this compound derivatives as inhibitors of the JAK/STAT signaling pathway.

Experimental Workflow for In Vivo Validation

The process of validating a novel anticancer agent in vivo follows a structured workflow, from initial tumor establishment to final data analysis.

InVivo_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment & Control Groups Tumor_Growth->Randomization Drug_Administration Administer this compound Derivative or Vehicle Randomization->Drug_Administration Monitoring Monitor Tumor Growth & Animal Health (Body Weight) Drug_Administration->Monitoring Endpoint Terminate Study at Predefined Endpoint Monitoring->Endpoint Data_Collection Excise & Weigh Tumors Endpoint->Data_Collection TGI_Calculation Calculate Tumor Growth Inhibition (TGI) Data_Collection->TGI_Calculation

Caption: A generalized experimental workflow for in vivo validation of a novel anticancer compound.

Conclusion and Future Directions

The available preclinical data for furopyrimidine derivatives, close structural analogues of Furo[3,2-c]pyridines, demonstrate promising in vivo anticancer activity. Their mechanism of action, through the inhibition of critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, provides a strong rationale for their continued development. However, to establish the therapeutic potential of this compound derivatives, further research is essential. Future studies should focus on direct, head-to-head in vivo comparisons with standard-of-care agents in relevant cancer models. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will also be crucial for their successful translation into clinical practice.

References

A Comparative Analysis of Furo[3,2-c]pyridine Isomers: Efficacy in Oncology and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals comparing the biological efficacy of various Furo[3,2-c]pyridine isomers. This document provides a detailed overview of their anticancer and kinase inhibitory activities, supported by experimental data and protocols.

The this compound scaffold and its isomers are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The arrangement of the furan and pyridine rings gives rise to several isomers, each with a unique electronic and steric profile, leading to differential biological effects. This guide focuses on a comparative analysis of the efficacy of prominent this compound isomers, providing a valuable resource for the scientific community in the pursuit of novel therapeutic agents.

Comparative Efficacy Against Cancer Cell Lines

This compound isomers have demonstrated considerable cytotoxic effects against a range of human cancer cell lines. The in vitro efficacy, typically measured by the half-maximal inhibitory concentration (IC50), varies between isomers and is influenced by the specific substitutions on the core scaffold. The following table summarizes the available data for different isomers against various cancer cell lines.

Isomer/DerivativeCell LineCancer TypeIC50 (µM)Reference
This compound Derivative KYSE70Esophageal CancerNot Specified[1]
KYSE150Esophageal CancerNot Specified[1]
Furo[2,3-b]pyridine Derivative 1 HCT-116Colon Cancer31.3[2]
MCF-7Breast Cancer19.3[2]
HepG2Liver Cancer22.7[2]
A549Lung Cancer36.8[2]
Furo[2,3-b]pyridine Derivative 4 HCT-116Colon Cancer49.0[2]
MCF-7Breast Cancer55.5[2]
HepG2Liver Cancer44.8[2]
A549Lung Cancer70.7[2]
Furo[2,3-b]pyridine Derivative 14 HCT-116Colon CancerNot Specified[2]
MCF-7Breast CancerNot Specified[2]
HepG2Liver CancerNot Specified[2]
A549Lung CancerNot Specified[2]

Kinase Inhibitory Profile

A primary mechanism through which this compound isomers exert their anticancer effects is the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer progression.

This compound derivatives have been identified as potential inhibitors of the PI3K/Akt/mTOR and JAK/STAT signaling pathways, both of which are central to cell growth, proliferation, and survival.[3]

Furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and AKT1.[2][4] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. The table below presents the kinase inhibitory activity of selected Furo[2,3-b]pyridine derivatives.

Isomer/DerivativeTarget KinaseIC50 (µM)Reference
Furo[2,3-b]pyridine Derivative 4 CDK2/cyclin A20.24[5]
Furo[2,3-b]pyridine Derivative 11 CDK2/cyclin A20.50[5]
Furo[2,3-b]pyridine Derivative 1 CDK2/cyclin A20.57[5]
Furo[2,3-b]pyridine Derivative 8 CDK2/cyclin A20.65[5]
Furo[2,3-b]pyridine Derivative 14 CDK2/cyclin A20.93[5]

Signaling Pathway Modulation

The differential efficacy of this compound isomers can be attributed to their distinct interactions with cellular signaling pathways.

This compound derivatives have been shown to modulate the PI3K/Akt/mTOR pathway .[3] This pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Furo_3_2_c_Pyridine This compound Isomers Furo_3_2_c_Pyridine->PI3K inhibits CDK2_Cell_Cycle_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Furo_2_3_b_Pyridine Furo[2,3-b]pyridine Isomers Furo_2_3_b_Pyridine->CDK2 inhibits MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compounds Add Compounds to Cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare Serial Dilutions of Compounds Prepare_Compounds->Add_Compounds Incubate Incubate for 48-72 hours Add_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

References

Navigating Kinase Inhibitor Selectivity: A Comparative Analysis of Furo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of Furo[3,2-c]pyridine-based kinase inhibitors, offering insights into their selectivity and performance against a panel of kinases. While specific cross-reactivity data for a broad range of this compound compounds is emerging, this guide leverages available information on this scaffold and related Furo[3,2-b]pyridine analogs to provide a valuable reference.

The this compound scaffold is a promising heterocyclic structure in the design of novel kinase inhibitors. Its unique chemical architecture allows for diverse substitutions, enabling the fine-tuning of potency and selectivity against various kinase targets. However, as with any kinase inhibitor, off-target effects remain a critical consideration. Comprehensive cross-reactivity profiling is essential to identify potential secondary targets and predict possible adverse effects.

Comparative Inhibitory Activity

To illustrate the selectivity profile of furopyridine-based inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative Furo[3,2-b]pyridine derivative, MU1210, against several Cdc-like kinases (CLKs) in comparison to other known inhibitors targeting these kinases.[1] It is important to note that while structurally related, this compound derivatives may exhibit different selectivity profiles.

CompoundTarget Kinase(s)IC50 (nM)Reference(s)
MU1210 (Furo[3,2-b]pyridine derivative) CLK1 8 [2][3]
CLK2 20 [2][3]
CLK4 12 [2][3]
RoscovitineCDK2/cyclin A450[4]
TG-003CLK1, CLK420, 15
KH-CB19CLK1, CLK2, CLK413, 11, 28

This table presents data for a Furo[3,2-b]pyridine derivative as a proxy due to limited publicly available quantitative data on a broad panel of kinases for this compound based inhibitors.

Experimental Protocols

The assessment of kinase inhibitor selectivity involves a variety of biochemical and cellular assays. Below are detailed protocols for key experiments commonly employed in cross-reactivity profiling.

In Vitro Kinase Assay Panel

This method is used to determine the potency and selectivity of an inhibitor against a large panel of purified kinases.[5]

Materials:

  • Purified recombinant kinases (broad panel)

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a microplate, add the kinase, its specific substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Target Engagement Assay

Cellular assays are crucial to confirm that the inhibitor can engage its target within a biological system.[3]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer

  • Antibodies specific for the phosphorylated and total target protein

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture the cells to an appropriate density.

  • Treat the cells with varying concentrations of the test inhibitor for a specific duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities to determine the extent of target phosphorylation inhibition.

Visualizing the Workflow and Pathways

To better understand the process of cross-reactivity profiling and the biological context of kinase inhibition, the following diagrams are provided.

G cluster_0 Biochemical Profiling cluster_1 Cellular & In Vivo Validation cluster_2 Data Analysis a Compound Synthesis (this compound derivative) b High-Throughput Screening (Large Kinase Panel) a->b c Dose-Response Assays (IC50 Determination) b->c d Cellular Target Engagement (e.g., Western Blot) c->d Hit Confirmation e Phenotypic Screening (e.g., Cell Viability) d->e f In Vivo Efficacy & Toxicity Studies e->f g Selectivity Profiling (e.g., Selectivity Score) e->g h Off-Target Identification g->h i Structure-Activity Relationship (SAR) Analysis h->i

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.

G cluster_pathway Representative Kinase Signaling Pathway (e.g., MAPK/ERK) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Target for some inhibitors) RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Inhibitor This compound Kinase Inhibitor Inhibitor->MEK Inhibition

Caption: A representative kinase signaling pathway potentially targeted by inhibitors.

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. However, a thorough understanding of their cross-reactivity profile is essential for advancing these compounds through the drug discovery pipeline. By employing a comprehensive suite of biochemical and cellular assays, researchers can build a detailed picture of an inhibitor's selectivity, helping to identify the most promising candidates with the highest potential for therapeutic success and the lowest risk of off-target effects. Further research and publication of broad kinase panel screening data for this compound derivatives will be invaluable to the scientific community.

References

A Head-to-Head Comparison of Synthetic Routes to Furo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been the focus of considerable research, leading to the development of several distinct and effective methodologies. This guide provides a head-to-head comparison of three prominent methods for the synthesis of furo[3,2-c]pyridines and their tetrahydro derivatives: Sonogashira coupling followed by intramolecular cyclization, the Pictet-Spengler reaction, and a catalyst-free approach from 3-alkynyl-4-pyrones. This comparison is intended for researchers, scientists, and professionals in drug development, offering a clear overview of the performance, scope, and experimental details of each method.

At a Glance: Comparative Analysis of Synthesis Methods

MethodKey FeaturesTypical YieldReaction ConditionsSubstrate Scope
Sonogashira Coupling & Cyclization Cascade reaction, good for aromatic furo[3,2-c]pyridines.Good to Excellent (up to 81%)[1]70°C, Pd/Cu catalysis, basic medium (diisopropylamine), DMF solvent.[1][2]Tolerates various substituted terminal alkynes.[2]
Pictet-Spengler Reaction Synthesis of tetrahydrofuro[3,2-c]pyridines, semi-one-pot procedure.Moderate to Good (up to 67% for some substrates)[3]70°C, acid-catalyzed (HCl/AcOH).[4][5]Wide range of aromatic aldehydes; electron-donating groups on the aldehyde improve yield.[6][7]
From 3-Alkynyl-4-pyrones Catalyst-free, proceeds at room temperature.Moderate to Good (35-84%)[8]Room temperature, ammonium acetate, hexafluoroisopropyl alcohol (HFIP) solvent.[8]Applicable to various substituted 3-alkynyl-4-pyrones.[8]

Method 1: Sonogashira Coupling Followed by Intramolecular Cyclization

This powerful and widely used method allows for the efficient construction of the this compound core through a palladium and copper co-catalyzed cascade reaction. The process begins with a Sonogashira cross-coupling of a 4-hydroxy-3-iodopyridine with a terminal alkyne, which is immediately followed by an intramolecular 5-endo-dig cyclization to form the furan ring.[1] This one-pot approach offers good yields and is amenable to the synthesis of a variety of substituted furo[3,2-c]pyridines.[2]

Sonogashira_Cyclization cluster_start Starting Materials 4-Hydroxy-3-iodopyridine 4-Hydroxy-3-iodopyridine Reaction Vessel Sonogashira Coupling & Intramolecular Cyclization 4-Hydroxy-3-iodopyridine->Reaction Vessel Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Vessel This compound This compound Reaction Vessel->this compound Pd/Cu catalyst, Base, 70°C

Caption: Sonogashira coupling and cyclization pathway.

Experimental Protocol:

A general procedure for the synthesis of 2-substituted furo[3,2-c]pyridines is as follows:

  • To a solution of 4-hydroxy-3-iodopyridine (1.0 eq) in DMF, add the terminal alkyne (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.05-0.1 eq).[4]

  • Add a base, typically diisopropylamine or triethylamine (2.0-3.0 eq).[1][4]

  • Heat the reaction mixture to 70°C and monitor the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.[4]

Method 2: Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

For the synthesis of the corresponding saturated heterocyclic core, the Pictet-Spengler reaction offers a robust and efficient route to 4-substituted tetrahydrofuro[3,2-c]pyridines.[6] This method is based on the condensation of the readily accessible 2-(5-methylfuran-2-yl)ethanamine with a variety of aldehydes, followed by an acid-catalyzed cyclization.[5] The reaction can be performed in a semi-one-pot fashion, providing reasonable yields.[3][7] The electronic nature of the substituents on the aromatic aldehyde has been shown to influence the reaction outcome, with electron-donating groups generally leading to higher yields.[6][7]

Pictet_Spengler cluster_start Starting Materials 2-(5-methylfuran-2-yl)ethanamine 2-(5-methylfuran-2-yl)ethanamine Condensation Imine Formation 2-(5-methylfuran-2-yl)ethanamine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Cyclization Pictet-Spengler Cyclization Condensation->Cyclization Acid (HCl/AcOH), 70°C Tetrahydrothis compound Tetrahydrothis compound Cyclization->Tetrahydrothis compound

Caption: Pictet-Spengler reaction pathway.

Experimental Protocol:

A typical procedure for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines is as follows:[4]

  • To a solution of the aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol).

  • Heat the reaction mixture at 82°C for 1 hour to form the imine, then concentrate to dryness.

  • To the crude imine, add glacial acetic acid (750 µL) followed by concentrated hydrochloric acid (500 µL).

  • Stir the reaction mixture at 70°C for 5 hours.

  • After cooling, add a saturated aqueous solution of NaOH and stir overnight at room temperature.

  • Filter any precipitate and extract the filtrate with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Method 3: Catalyst-Free Synthesis from 3-Alkynyl-4-pyrones

A novel and environmentally friendly approach to furo[3,2-c]pyridines involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate.[8] This method is notable for proceeding at room temperature in the absence of any metal catalyst. The reaction takes place in hexafluoroisopropyl alcohol (HFIP), a solvent known to promote various organic transformations. This strategy offers a straightforward route to a range of substituted furo[3,2-c]pyridines in moderate to good yields.[8]

Alkynyl_Pyrone_Synthesis cluster_start Starting Materials 3-Alkynyl-4-pyrone 3-Alkynyl-4-pyrone Reaction Catalyst-Free Cyclization 3-Alkynyl-4-pyrone->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction This compound This compound Reaction->this compound HFIP, Room Temp.

Caption: Catalyst-free synthesis from 3-alkynyl-4-pyrones.

Experimental Protocol:

The general experimental procedure for this catalyst-free synthesis is as follows:[8]

  • Dissolve the 3-alkynyl-4-pyrone (1.0 eq) in hexafluoroisopropyl alcohol (HFIP).

  • Add ammonium acetate (5.0-10.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The choice of synthetic method for accessing the this compound core depends on the desired final product (aromatic vs. saturated) and the available starting materials. The Sonogashira coupling followed by intramolecular cyclization is a versatile and high-yielding method for the synthesis of aromatic furo[3,2-c]pyridines. The Pictet-Spengler reaction provides a reliable route to the corresponding tetrahydro derivatives. For a more sustainable and milder approach, the catalyst-free synthesis from 3-alkynyl-4-pyrones presents an attractive alternative. Each method has its own set of advantages and limitations, and the detailed protocols and comparative data provided herein should aid researchers in selecting the most appropriate strategy for their synthetic targets.

References

Validating the Mechanism of Action of Furo[3,2-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, demonstrating significant potential as a source of novel therapeutic agents. Derivatives of this core structure have shown a diverse range of pharmacological activities, most notably as potent inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. This guide provides an objective comparison of the performance of this compound derivatives with alternative therapies, supported by experimental data, to aid in the validation of their mechanism of action.

Executive Summary

This compound derivatives have been identified as potent modulators of several critical cellular signaling pathways, including the PI3K/Akt/mTOR, JAK/STAT, and Hedgehog pathways. Furthermore, certain derivatives have exhibited significant inhibitory activity against cyclin-dependent kinase 2 (CDK2). Their mechanism of action primarily revolves around the inhibition of these kinases, leading to the disruption of cancer cell proliferation, survival, and inflammatory responses. This guide will delve into the quantitative data supporting these claims, compare their efficacy to established and investigational drugs targeting the same pathways, and provide detailed experimental protocols for the validation of these findings.

Data Presentation: Comparative Performance of this compound Derivatives

The following tables summarize the in vitro efficacy of representative this compound derivatives and their comparators. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
Compound IDCancer Cell LineIC50 (µM)Reference
Furo[2,3-b]pyridine Derivative 14HCT-1160.93[1]
Furo[2,3-d]pyrimidine Chalcone 5dNCI 59-cell line panel (mean)2.41[1]
Furo[2,3-d]pyrimidine Chalcone 5eNCI 59-cell line panel (mean)1.23[1]
Furopyridone Derivative 4cKYSE70 (24h)0.888 µg/mL[2]
Furopyridone Derivative 4cKYSE70 (48h)0.655 µg/mL[2]
Furo[3,2-b]pyridine derivative 3bMDA-MB-231 & MCF-7Encouraging growth inhibition[3]
Pyrano[3,2-c]pyridine 4-CP.PMCF-7 (24h)60 ± 4.0[4]
Table 2: Kinase Inhibitory Activity of this compound Derivatives
CompoundTarget KinaseIC50 (µM)Reference
Furo[2,3-b]pyridine Derivative 4CDK2/cyclin A20.24[2]
Furo[2,3-b]pyridine Derivative 8CDK2/cyclin A20.65[2]
Furo[2,3-b]pyridine Derivative 11CDK2/cyclin A20.50[2]
Furo[2,3-b]pyridine Derivative 14CDK2/cyclin A20.93[5]
Furo[2,3-d]pyrimidine derivative 10bPI3Kα/β0.175 ± 0.007 / 0.071 ± 0.003[6]
Furo[2,3-d]pyrimidine derivative 10bAKT0.411 ± 0.02[6]
Table 3: Comparative Kinase Inhibitory Activity of Alternative Approved/Investigational Drugs
DrugTarget Kinase(s)IC50 (nM)StatusReference
PI3K Inhibitors
Alpelisib (Piqray)PI3Kα-Approved[7]
IdelalisibPI3Kδ-Approved
CopanlisibPan-PI3K-Approved
GedatolisibPI3K/mTOR-Investigational[7]
JAK Inhibitors
Tofacitinib (Xeljanz)JAK1/JAK3-Approved[8]
Baricitinib (Olumiant)JAK1/JAK2-Approved[8]
Ruxolitinib (Jakafi)JAK1/JAK2-Approved[8]
AbrocitinibJAK129Approved[9]
UpadacitinibJAK1-Approved[9]
Hedgehog Pathway Inhibitors
Vismodegib (Erivedge)SMO-Approved[10]
Sonidegib (Odomzo)SMO-Approved[10][11]
CDK2 Inhibitors
RoscovitineCDK2/cyclin A2394Reference Compound[5]
DinaciclibCDK1, CDK2, CDK5, CDK9-Phase III Clinical Trials[12]
PF-07104091CDK2-Phase I Clinical Trial[12]
BLU-222CDK2-Phase I Clinical Trial[12]

Signaling Pathways and Experimental Workflows

To validate the mechanism of action of this compound derivatives, a series of experiments are typically performed. The following diagrams illustrate the key signaling pathways targeted by these compounds and a general workflow for their evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Furo_Pyridine This compound Derivative Furo_Pyridine->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Furo_Pyridine This compound Derivative Furo_Pyridine->JAK

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization KinaseAssay Biochemical Kinase Assay (IC50) Characterization->KinaseAssay Cytotoxicity Cell Viability Assay (MTT, IC50) KinaseAssay->Cytotoxicity WesternBlot Western Blot (Pathway Modulation) Cytotoxicity->WesternBlot

Caption: General experimental workflow for the validation of this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments.

Synthesis of this compound Core

A common method for the synthesis of the this compound scaffold involves a Sonogashira cross-coupling reaction followed by heteroannulation.[13]

Materials:

  • 3-chloro-2-hydroxypyridine

  • Terminal alkyne

  • 10% Pd/C

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.[13]

  • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography.[13]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted furo[3,2-b]pyridine.[13]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.[14]

Materials:

  • Purified recombinant kinase (e.g., PI3K, JAK, CDK2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl or HEPES, MgCl₂, DTT)

  • This compound derivative (test compound) dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase assay buffer.

  • Add the diluted test compound to the wells. Include a control with DMSO only (no inhibitor).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes).[14]

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[15]

  • Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).[15]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[15]

  • Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.[15]

  • Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[15]

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[2]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.[10][17]

Materials:

  • Cultured cells

  • This compound derivative (test compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cultured cells with the this compound derivative for the desired time.

  • Lyse the cells in ice-cold lysis buffer.[10]

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Incubate the membrane with primary antibodies overnight at 4°C.[10]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.[2]

  • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.[2]

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics, particularly in oncology. The data presented in this guide highlights their potent inhibitory activity against key signaling pathways. Further research should focus on comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Moreover, in vivo studies are essential to validate the therapeutic potential of the most promising lead compounds and to assess their pharmacokinetic and pharmacodynamic properties. Direct comparative studies with clinically approved drugs under standardized conditions will be crucial to definitively establish their position in the therapeutic landscape.

References

A Comparative Analysis of Furo[3,2-c]pyridine Derivatives in Biological Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and methodological comparison of Furo[3,2-c]pyridine derivatives based on available biological screening data. The this compound scaffold is a promising heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, particularly as kinase inhibitors and anticancer agents.[1] This document summarizes the cytotoxic and kinase inhibitory activities of selected derivatives, outlines the experimental protocols used for their evaluation, and visualizes the key signaling pathways implicated in their mechanism of action.

Data Presentation: Comparative Cytotoxicity and Kinase Inhibition

The following tables summarize the in vitro biological activity of various this compound and related furopyridine derivatives against several human cancer cell lines and specific protein kinases. This data is crucial for identifying lead compounds for further development.[1]

Table 1: In Vitro Cytotoxicity of Furopyridine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Derivative 14Furo[2,3-b]pyridineHCT-1160.93[1][2]
Chalcone 5dFuro[2,3-d]pyrimidineNCI 60-cell line panel (mean)2.41[1][3]
Chalcone 5eFuro[2,3-d]pyrimidineNCI 60-cell line panel (mean)1.23[1][3]
4cFuropyridoneKYSE70 (Esophageal)0.888 µg/mL (24h), 0.655 µg/mL (48h)[1][4][5]

Table 2: Kinase Inhibitory Activity of Furopyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Derivative 4CDK2/cyclin A20.24[2]
Derivative 8CDK2/cyclin A20.65[2]
Derivative 11CDK2/cyclin A20.50[2]
Derivative 14CDK2/cyclin A20.93[2]
Roscovitine (Reference)CDK2/cyclin A20.394[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

MTT Assay for In Vitro Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).[1][4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours. This allows for the formation of formazan crystals by metabolically active cells.[1]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • IC50 Determination: Cell viability is calculated, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: A reaction buffer containing the target kinase (e.g., PI3K, CDK2) and its substrate (e.g., PIP2, specific peptide) is prepared.[1]

  • Compound Addition: The this compound compounds are added at various concentrations to the reaction mixture in a 96-well plate.[1]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[1]

  • ADP Detection: After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.[1]

  • IC50 Calculation: The inhibitory activity is calculated, and the IC50 value is determined.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on signaling pathways.

  • Cell Lysis: Cells treated with this compound compounds are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a suitable agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated Akt, STAT3).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Analysis: The intensity of the bands is quantified to determine the effect of the compound on the levels of the target protein or its phosphorylation state.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound Core characterization Structural Characterization (NMR, MS, Elemental Analysis) synthesis->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity Screening of New Derivatives kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) cytotoxicity->kinase_assay pathway_analysis Signaling Pathway Analysis (Western Blot) kinase_assay->pathway_analysis Investigate Mechanism in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo

Caption: A typical experimental workflow for the discovery and characterization of this compound derivatives.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Furopyridine This compound Inhibitor Furopyridine->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for this compound kinase inhibitors.[1]

JAK_STAT_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression regulates Furopyridine This compound Inhibitor Furopyridine->JAK inhibits

Caption: The JAK/STAT signaling pathway, another important target implicated in the activity of Furo[3,2-c]pyridines.[1]

References

A Comparative Guide to the Synthesis of Furo[3,2-c]pyridines: An Analysis of Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the furo[3,2-c]pyridine scaffold represents a privileged heterocyclic motif with significant therapeutic potential. Its prevalence in bioactive molecules necessitates reliable and reproducible synthetic access. This guide provides an objective comparison of prominent published protocols for the synthesis of both aromatic and saturated this compound derivatives, supported by experimental data to inform methodological choices in a research and development setting.

The construction of the this compound core can be broadly categorized into two main strategies: the synthesis of the aromatic scaffold and the preparation of its hydrogenated counterpart, the tetrahydrothis compound system. This guide will delve into the specifics of the most common and effective methods reported in the literature for both categories.

Comparison of Synthetic Protocols for Furo[3,2-c]pyridines

The synthesis of the aromatic this compound core is often achieved through a cascade reaction involving a Sonogashira coupling followed by an intramolecular cyclization. For the synthesis of the saturated tetrahydrothis compound derivatives, the Pictet-Spengler reaction is a widely employed and effective strategy. The following table summarizes the key quantitative data from representative protocols.

Synthetic StrategyStarting MaterialsKey Reagents & ConditionsProduct TypeReported YieldReference
Sonogashira/5-endo-dig Cyclization 4-Hydroxy-3-iodopyridine, Terminal alkynesPd(PPh₃)₂Cl₂, CuI, i-Pr₂NH, DMF, 70 °CAromatic Furo[3,2-c]pyridines41-67%
Pictet-Spengler Reaction 2-(5-Methylfuran-2-yl)ethanamine, Aromatic aldehydesAcid catalyst (e.g., HCl, TsOH), various solvents (e.g., CH₃CN, AcOH), rt to 118 °CTetrahydrofuro[3,2-c]pyridinesModerate to Good[1][2]
From 3-Alkynyl-4-pyrones 3-Alkynyl-4-pyrones, Ammonium acetateHexafluoroisopropyl alcohol (HFIP), Room temperature, Catalyst-freeAromatic Furo[3,2-c]pyridines35-84%[3]
Multi-step from Furan derivative (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acidMulti-step sequence including azide formation, cyclization, aromatization (POCl₃), and reduction (H₂NNH₂-Pd/C)2-[3-(Trifluoromethyl)phenyl]this compoundNot specified[4]

Experimental Protocols

Protocol 1: Sonogashira Coupling and 5-endo-dig Cyclization for Aromatic Furo[3,2-c]pyridines

This protocol is adapted from the work of Reissig and Taszarek (2022) and describes a cascade process for the synthesis of various this compound derivatives.[5]

Materials:

  • 4-Hydroxy-3-iodopyridine

  • Appropriate terminal alkyne (1.2–2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (i-Pr₂NH)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-hydroxy-3-iodopyridine and the terminal alkyne in DMF, add the palladium catalyst, copper(I) iodide, and diisopropylamine.

  • Heat the reaction mixture at 70 °C. The reaction progress can be monitored by thin-layer chromatography.

  • The Sonogashira coupling is immediately followed by a base-induced 5-endo-dig cyclization of the pyridine oxygen onto the alkynyl moiety to form the furan ring.

  • Upon completion, the reaction is worked up using standard procedures, and the product is purified by column chromatography.

Protocol 2: Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

This semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines is based on the procedure reported by Yavari and colleagues (2023).[1][2][6]

Materials:

  • 2-(5-Methylfuran-2-yl)ethanamine

  • Commercially available aromatic aldehyde

  • Acid catalyst (e.g., HCl or TsOH)

  • Solvent (e.g., acetonitrile or acetic acid)

Procedure:

  • The initial step involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with an aromatic aldehyde to form the corresponding imine. This is typically achieved by refluxing the reactants in a suitable solvent like absolute acetonitrile.

  • The subsequent acid-catalyzed Pictet-Spengler cyclization is then carried out. The choice of acid and solvent, as well as the reaction temperature, can be optimized for specific substrates.

  • The reaction conditions are tolerant to a wide range of substituents on the aromatic aldehyde, with electron-donating groups generally leading to higher yields of the desired tetrahydrothis compound products.

  • After the reaction is complete, the mixture is worked up and the product is purified.

Logical Workflow of Synthetic Strategies

The selection of a synthetic route to a this compound derivative is contingent on the desired final structure, specifically whether an aromatic or a saturated core is required. The following diagram illustrates the logical relationship between the different synthetic approaches.

Furo_Pyridine_Synthesis cluster_aromatic Aromatic Furo[3,2-c]pyridines cluster_saturated Tetrahydrofuro[3,2-c]pyridines Aromatic_Core Target: Aromatic this compound Sonogashira Sonogashira Coupling & Cyclization Aromatic_Core->Sonogashira Cascade Reaction Alkynyl_Pyrone From 3-Alkynyl-4-pyrones Aromatic_Core->Alkynyl_Pyrone Novel Strategy Multi_Step Multi-step from Furan Derivative Aromatic_Core->Multi_Step Linear Synthesis Saturated_Core Target: Tetrahydrothis compound Pictet_Spengler Pictet-Spengler Reaction Saturated_Core->Pictet_Spengler Common & Efficient Friedel_Crafts Intramolecular Friedel-Crafts Saturated_Core->Friedel_Crafts Alternative Bischler_Napieralski Bischler-Napieralski Cyclocondensation Saturated_Core->Bischler_Napieralski Alternative (with limitations)

Caption: Synthetic pathways to this compound derivatives.

Reproducibility and Method Selection

While direct, side-by-side reproducibility studies are not extensively published, the prevalence of the Sonogashira/cyclization cascade and the Pictet-Spengler reaction in the literature suggests their general reliability and robustness. The choice between these and other methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For instance, the transition-metal-catalyzed Sonogashira approach offers a convergent and efficient route to a variety of substituted aromatic furo[3,2-c]pyridines.[7][8] In contrast, the Pictet-Spengler reaction provides a straightforward entry into the saturated tetrahydrothis compound core, which is a key structural motif in many natural and bioactive compounds.[1] Newer methods, such as the catalyst-free reaction of 3-alkynyl-4-pyrones, present an interesting and potentially more environmentally friendly alternative.[3] Researchers should carefully consider the scope and limitations of each protocol when planning their synthetic strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Furo[3,2-c]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Furo[3,2-c]pyridine, a heterocyclic motif of increasing interest in medicinal chemistry, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling

Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This compound and its derivatives are categorized as irritants and can be harmful if swallowed, cause skin irritation, and serious eye irritation.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[2]

In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand. For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is necessary.[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations. All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.[2]

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.[2]

    • It is critical to not mix this compound waste with other incompatible waste streams. Specifically, it should be stored separately from strong oxidizing agents and acids.[2]

  • Containerization:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][3]

    • The container must be airtight and compatible with the chemical.[3]

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard symbols (e.g., Flammable, Toxic, Irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.[3]

  • Disposal:

    • Once the waste container is full or no longer in use, a formal chemical collection request should be completed and submitted to the institution's EHS or waste management provider.[3]

    • The primary recommended method for the disposal of pyridine-containing waste is incineration .[4]

      • Rotary kiln incineration at temperatures between 820°C and 1,600°C.[5]

      • Liquid injection incineration at temperatures between 650°C and 1,600°C.[5]

      • Fluidized bed incineration at temperatures between 450°C and 980°C.[5]

    • Disposal must be carried out by a licensed and approved waste disposal plant in accordance with all applicable regulations.

This compound in Drug Discovery: Targeting Signaling Pathways

Furo[3,2-c]pyridines have emerged as a valuable scaffold in the development of kinase inhibitors that target critical oncogenic signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[6] The diagram below illustrates a simplified workflow for evaluating the efficacy of a novel this compound-based inhibitor.

G Experimental Workflow for this compound Inhibitor Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action synthesis Synthesis of This compound Derivative characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization kinase_assay Kinase Inhibition Assay (e.g., against PI3K, JAK) characterization->kinase_assay Compound Screening cell_viability Cell Viability Assay (e.g., MTT on Cancer Cells) kinase_assay->cell_viability western_blot Western Blot Analysis (e.g., p-Akt, p-STAT) cell_viability->western_blot Investigate Top Hits pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization Identify Lead Compound(s)

Caption: Workflow for the development and evaluation of this compound-based kinase inhibitors.

This procedural guide is intended to provide a framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific safety protocols and adhere to all local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling Furo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Furo[3,2-c]pyridine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring regulatory compliance.

Hazard Identification and Classification:

This compound is classified as a hazardous substance. All personnel must be aware of its potential health effects.[1]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure to this compound. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentRecommended Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.EN 166 (EU) or NIOSH (US) approved.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-retardant and chemically impervious lab coat or coveralls.EN 374 (EU) or equivalent.
Respiratory Protection All handling should occur in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required.NIOSH (US) or EN 14387 (EU) approved.
Footwear Closed-toe, chemical-resistant shoes.---

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound, both in solid and solution form, must be conducted in a properly functioning chemical fume hood.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available in the laboratory.

2. Handling of Solid this compound:

  • Weighing: Weigh the compound in the chemical fume hood. To prevent inhalation of dust, avoid creating airborne dust particles.

  • Personal Protective Equipment: Don all required PPE before handling the container.

3. Preparation of Solutions:

  • Solvent Addition: Add the solvent to the solid this compound slowly to avoid splashing.

  • Mixing: If required, use a magnetic stirrer or sonicator within the fume hood to dissolve the compound. Ensure the container is securely capped during mixing to prevent the release of vapors.

4. Post-Handling:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Don Personal Protective Equipment (PPE) B Verify Fume Hood Functionality A->B C Prepare Spill Kit and Emergency Equipment B->C D Weigh Solid this compound in Fume Hood C->D Proceed to Handling E Prepare Solution in Fume Hood D->E F Conduct Experiment within Fume Hood E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Dispose of Waste via Certified Carrier H->I J Remove PPE and Wash Hands I->J

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

2. Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

4. Disposal:

  • Dispose of all this compound waste through a certified hazardous waste disposal company.[4][5][6] Follow all local, state, and federal regulations for chemical waste disposal.[5] Do not dispose of down the drain or in regular trash.[5]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.